pan-HER-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H15BrClN5O |
|---|---|
Molecular Weight |
444.7 g/mol |
IUPAC Name |
N-[4-[(3-bromo-1H-indol-5-yl)amino]quinazolin-6-yl]-3-chloropropanamide |
InChI |
InChI=1S/C19H15BrClN5O/c20-15-9-22-16-3-2-12(7-13(15)16)26-19-14-8-11(25-18(27)5-6-21)1-4-17(14)23-10-24-19/h1-4,7-10,22H,5-6H2,(H,25,27)(H,23,24,26) |
InChI Key |
WTWFBKFNVCFROY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NC3=NC=NC4=C3C=C(C=C4)NC(=O)CCCl)C(=CN2)Br |
Origin of Product |
United States |
Foundational & Exploratory
Pan-HER-IN-2: A Technical Guide on Target Profile and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target profile and selectivity of pan-HER-IN-2, a reversible and orally active pan-HER inhibitor. The information presented herein is intended to support research and drug development efforts within the field of oncology and kinase inhibitor discovery.
Introduction to this compound
The human epidermal growth factor receptor (HER) family of receptor tyrosine kinases, comprising EGFR (HER1), HER2, HER3, and HER4, plays a critical role in cell proliferation, survival, and differentiation.[1][2] Dysregulation of HER signaling is a key driver in the pathogenesis of various cancers.[1] Pan-HER inhibitors, which simultaneously target multiple members of the HER family, represent a therapeutic strategy to overcome resistance mechanisms associated with single-target agents.[1] this compound (also known as Compound C6) is a reversible, orally active pan-HER inhibitor that has demonstrated potent activity against key members of the HER family.[3]
Target Profile and Selectivity
The inhibitory activity of this compound has been characterized through biochemical assays, with specific IC50 values determined for multiple HER family members. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.
Table 1: Biochemical Potency of this compound Against HER Family Kinases
| Target | IC50 (nM) |
| EGFR | 0.72 |
| HER2 | 75.1 |
| HER4 | 2.0 |
| EGFR (T790M/L858R) | 8.2 |
Data sourced from MedchemExpress.[3]
The data indicates that this compound is a potent inhibitor of EGFR and HER4, with sub-nanomolar to low nanomolar activity. It also demonstrates significant activity against the clinically relevant EGFR T790M/L858R mutant, which is a common mechanism of resistance to first and second-generation EGFR inhibitors. The selectivity profile shows a less potent inhibition of HER2 compared to EGFR and HER4.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of the HER receptors. This binding event prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for tumor cell growth and survival.[4] By inhibiting multiple HER family members, this compound can abrogate the signaling from both homodimers and heterodimers of the receptors, potentially leading to a more comprehensive and durable anti-tumor response.
Experimental Protocols
The following are detailed methodologies representative of the key experiments used to determine the target profile of pan-HER inhibitors like this compound.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human EGFR, HER2, and HER4 kinase domains
-
This compound (Compound C6)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)
-
ATP
-
Substrate peptide (e.g., Poly(Glu, Tyr))
-
384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer.
-
Reaction Setup: In a 384-well plate, add 1 µl of the diluted this compound or DMSO (vehicle control).
-
Enzyme Addition: Add 2 µl of the respective HER kinase (EGFR, HER2, or HER4) in kinase buffer.
-
Initiation of Reaction: Add 2 µl of a mixture of the substrate peptide and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
-
Signal Measurement: Incubate at room temperature for 30 minutes and then measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is correlated with the amount of ADP produced. The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Radiolabeled Kinase Assay
This method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a substrate by the kinase.
Materials:
-
Recombinant human EGFR, HER2, and HER4 kinase domains
-
This compound (Compound C6)
-
[γ-³²P]ATP
-
Substrate peptide (e.g., Poly(Glu, Tyr))
-
Kinase reaction buffer
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase, substrate peptide, and kinase reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or DMSO to the reaction mixture.
-
Initiation of Reaction: Initiate the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with a suitable buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Radioactivity Measurement: Measure the radioactivity on the phosphocellulose paper using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
HER Signaling Pathway Inhibition
Caption: Inhibition of HER signaling pathways by this compound.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
References
An In-depth Technical Guide to a Representative Pan-HER Inhibitor
Preliminary Note: A search for the specific compound "pan-HER-IN-2" did not yield any publicly available information. It is possible that this is an internal designation, a novel compound not yet described in the literature, or a typographical error. To fulfill the core requirements of your request for an in-depth technical guide, this document will focus on a well-characterized, representative pan-HER inhibitor, Afatinib (BIBW 2992) . Afatinib is a potent and irreversible dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases, and also shows activity against HER4. This guide will provide a comprehensive overview of its synthesis, chemical properties, mechanism of action, and relevant experimental protocols, adhering to the specified formatting and visualization requirements.
Introduction to Pan-HER Inhibition
The human epidermal growth factor receptor (HER) family consists of four receptor tyrosine kinases: EGFR (HER1), HER2, HER3, and HER4.[1][2] These receptors play a crucial role in cell proliferation, survival, and differentiation.[2][3] Dysregulation of HER signaling, often through receptor overexpression or mutation, is a key driver in the development and progression of many cancers.[2][3] Pan-HER inhibitors are a class of targeted therapies designed to simultaneously block the signaling of multiple HER family members, offering a broader and potentially more effective anti-cancer strategy compared to single-target agents.[1][2]
Synthesis of Afatinib
The synthesis of Afatinib is a multi-step process. A common synthetic route is outlined below.
Experimental Protocol: Synthesis of Afatinib
A widely referenced synthesis of Afatinib proceeds as follows:
-
Step 1: Synthesis of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline. This intermediate is prepared by reacting 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile with formamide and sodium dithionite.
-
Step 2: Synthesis of (R)-1-(naphthalen-1-yl)ethanamine. This chiral amine is synthesized from 1-acetylnaphthalene.
-
Step 3: Coupling Reaction. The 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline is reacted with (R)-1-(naphthalen-1-yl)ethanamine in the presence of a base, such as diisopropylethylamine (DIPEA), in a suitable solvent like isopropanol at elevated temperatures.
-
Step 4: Michael Addition. The resulting intermediate is then reacted with N,N-dimethylacrylamide in the presence of a base to introduce the acrylamide moiety via a Michael addition.
-
Step 5: Purification. The final product, Afatinib, is purified by column chromatography or recrystallization to yield a solid.
Chemical and Physical Properties of Afatinib
Afatinib is a small molecule inhibitor with the following properties:
| Property | Value |
| IUPAC Name | (R,E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)-4-(dimethylamino)but-2-enamide |
| Molecular Formula | C24H25ClFN5O3 |
| Molecular Weight | 485.9 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in dimethyl sulfoxide (DMSO), sparingly soluble in methanol and ethanol, and practically insoluble in water. |
| Melting Point | Approximately 236-238 °C |
| pKa | Not readily available in public sources |
| LogP | Not readily available in public sources |
Mechanism of Action and Signaling Pathways
Afatinib functions as an irreversible pan-HER inhibitor by covalently binding to a cysteine residue in the ATP-binding pocket of EGFR, HER2, and HER4. This irreversible binding blocks the downstream signaling pathways that promote tumor growth and survival.
Afatinib inhibits key downstream signaling pathways.
Biological Activity and Quantitative Data
The biological activity of Afatinib has been extensively characterized in various preclinical models.
| Assay Type | Cell Line/Target | IC50 (nM) |
| Kinase Assay | Wild-type EGFR | 0.5 |
| L858R EGFR | 0.4 | |
| L858R/T790M EGFR | 10 | |
| HER2 | 14 | |
| HER4 | 1 | |
| Cell Proliferation Assay | NCI-H1975 (L858R/T790M) | 100 |
| BT-474 (HER2 amplified) | 8 | |
| A431 (EGFR overexpressing) | 7 |
Experimental Protocols for Biological Evaluation
Experimental Protocol: In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Afatinib against specific HER family kinases.
-
Materials: Recombinant human EGFR, HER2, and HER4 kinase domains, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), Afatinib, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Serially dilute Afatinib in DMSO to create a range of concentrations. b. In a 96-well plate, add the kinase, peptide substrate, and Afatinib dilution to the kinase buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer. f. Plot the kinase activity against the logarithm of the Afatinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Protocol: Cell Proliferation Assay
-
Objective: To assess the effect of Afatinib on the proliferation of cancer cell lines.
-
Materials: Cancer cell lines (e.g., NCI-H1975, BT-474), cell culture medium, fetal bovine serum (FBS), Afatinib, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of Afatinib in the cell culture medium. c. Incubate the cells for a specified period (e.g., 72 hours). d. Add the cell viability reagent to each well and measure the luminescence, which is proportional to the number of viable cells. e. Calculate the percentage of cell growth inhibition relative to untreated control cells. f. Plot the percentage of inhibition against the logarithm of the Afatinib concentration to determine the IC50 value.
A typical preclinical evaluation workflow for a pan-HER inhibitor.
Conclusion
Afatinib serves as a prime example of a pan-HER inhibitor, demonstrating potent activity against multiple HER family members. Its irreversible binding mechanism and broad inhibitory profile have established it as an important therapeutic agent in the treatment of certain cancers, particularly non-small cell lung cancer with EGFR mutations. The synthesis, chemical properties, and biological evaluation methods detailed in this guide provide a comprehensive technical overview for researchers and drug development professionals working in the field of targeted cancer therapy.
References
The Discovery and Development of pan-HER-IN-2: A Technical Overview
A novel, reversible, and orally active pan-HER inhibitor, pan-HER-IN-2 (also known as Compound C6), has been identified as a potent agent against multiple members of the human epidermal growth factor receptor (HER) family. This technical guide provides an in-depth overview of its discovery, biological activity, and the experimental methodologies used in its characterization, tailored for researchers, scientists, and drug development professionals.
The development of this compound stems from a research initiative focused on creating effective pan-HER inhibitors with a desirable safety profile. While many existing pan-HER inhibitors bind irreversibly to their targets, which can lead to off-target toxicity, the research that led to this compound aimed to develop a potent, reversible inhibitor. The core molecular skeleton, N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine, was identified as a promising scaffold for developing such inhibitors.[1]
Discovery and Synthesis
The discovery of this compound was part of a broader study exploring N-(ring structure fused phenyl)quinazoline-4-amine-based compounds. Through systematic chemical synthesis and structure-activity relationship (SAR) studies, researchers identified Compound C5, which demonstrated irreversible pan-HER inhibition. Surprisingly, a closely related analog, Compound C6 (this compound), was found to be a highly potent reversible pan-HER inhibitor.[1]
The synthesis of this compound involves a multi-step chemical process starting from commercially available reagents. The key steps include the construction of the quinazoline and indole ring systems, followed by their coupling to form the final N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine backbone. Further modifications are then made to arrive at the final structure of this compound.
Biological Activity and Quantitative Data
This compound has demonstrated potent inhibitory activity against several key members of the HER family, including both wild-type and mutant forms of the epidermal growth factor receptor (EGFR). The table below summarizes the in vitro inhibitory activity of this compound.
| Target Enzyme | IC50 (nM) |
| EGFR (HER1) | 0.72 |
| HER4 | 2.0 |
| EGFR (T790M/L858R) | 8.2 |
| HER2 | 75.1 |
Table 1: In vitro inhibitory activity (IC50 values) of this compound against various HER family kinases.[1]
In addition to its enzymatic activity, this compound has been shown to induce apoptosis and exhibit anti-tumor activities in cellular assays.
Experimental Protocols
The characterization of this compound involved a series of key in vitro experiments. The detailed methodologies for these assays are provided below.
HER Family Kinase Enzymatic Assay
The inhibitory activity of this compound against HER family kinases was determined using the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human EGFR, HER2, and HER4 enzymes
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
96-well plates
-
Luminometer
Protocol:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and this compound solution to the kinase buffer.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at the Km value for each respective kinase.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation (MTT) Assay
The anti-proliferative activity of this compound was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay in various cancer cell lines (e.g., A549, MCF-7).
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.
Western Blot Analysis
Western blotting was used to investigate the effect of this compound on the phosphorylation of key proteins in the HER signaling pathway.
Materials:
-
Cancer cell lines (e.g., A549)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Culture the cells and treat them with this compound for a specified time.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Signaling Pathways and Mechanism of Action
The HER family of receptor tyrosine kinases plays a crucial role in regulating cell proliferation, survival, and differentiation. Upon ligand binding, these receptors form homodimers or heterodimers, leading to the activation of their intracellular kinase domains. This triggers a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. Dysregulation of these pathways is a hallmark of many cancers.
This compound exerts its anti-tumor effects by binding to the ATP-binding pocket of the kinase domain of HER family members, thereby inhibiting their kinase activity. This blockade of upstream signaling leads to the downregulation of the MAPK and PI3K/AKT pathways, ultimately resulting in decreased cell proliferation and increased apoptosis.
Caption: Simplified HER signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the discovery and evaluation of this compound.
References
A Technical Guide to the Pan-HER Inhibitor Dacomitinib (PF-00299804)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human epidermal growth factor receptor (HER) family of receptor tyrosine kinases, comprising EGFR (HER1), HER2, HER3, and HER4, plays a pivotal role in regulating cell proliferation, survival, and differentiation. Aberrant signaling from these receptors is a key driver in the development and progression of numerous cancers. Pan-HER inhibitors represent a therapeutic strategy designed to simultaneously block signaling from multiple HER family members, thereby overcoming resistance mechanisms associated with single-receptor targeting. This technical guide provides an in-depth overview of the binding affinity, mechanism of action, and effects on signaling pathways of the potent, irreversible pan-HER inhibitor, dacomitinib (PF-00299804).
Binding Affinity of Dacomitinib for HER Family Receptors
Dacomitinib is a second-generation tyrosine kinase inhibitor that demonstrates potent and irreversible inhibition of the kinase-active members of the HER family.[1] It forms a covalent bond with a cysteine residue in the ATP-binding pocket of EGFR, HER2, and HER4, leading to sustained inhibition of their kinase activity.[1][2] While HER3 possesses an impaired kinase domain, dacomitinib effectively abrogates its signaling by preventing its heterodimerization with other HER family members, most notably HER2.
The inhibitory activity of dacomitinib has been quantified in various preclinical studies. The half-maximal inhibitory concentration (IC50) values in cell-free enzymatic assays are summarized in the table below.
| Receptor | IC50 (nM) |
| EGFR (HER1) | 6[3][4] |
| HER2 (ErbB2) | 45.7[3][4] |
| HER4 (ErbB4) | 73.7[3][4] |
| HER3 (ErbB3) | Not applicable (impaired kinase) |
Mechanism of Action and Signaling Pathways
Dacomitinib exerts its anti-tumor effects by irreversibly inhibiting the tyrosine kinase activity of EGFR, HER2, and HER4.[5] This blockade prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades critical for tumor cell growth and survival, primarily the PI3K/Akt and MAPK pathways.
Irreversible Inhibition Mechanism
Dacomitinib's irreversible binding to the ATP pocket of the HER kinases provides a prolonged and potent suppression of signaling.
Impact on Downstream Signaling Pathways
By inhibiting HER receptor activation, dacomitinib effectively downregulates the PI3K/Akt and MAPK signaling pathways, leading to cell cycle arrest and apoptosis.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF®)
This protocol outlines a representative method for determining the IC50 values of dacomitinib against HER family kinases.
Materials:
-
Recombinant human EGFR, HER2, and HER4 kinase domains
-
Biotinylated poly-Glu-Tyr (pGT) or specific peptide substrate
-
ATP
-
Dacomitinib
-
HTRF® Kinase Buffer (e.g., 50 mM HEPES pH 7.0, 0.1 mM Na3VO4, 5 mM MgCl2, 1 mM DTT, 0.01% BSA)
-
HTRF® Detection Buffer (e.g., 50 mM HEPES pH 7.0, 0.8 M KF, 20 mM EDTA, 0.1% BSA)
-
Europium (Eu3+) cryptate-labeled anti-phosphotyrosine antibody
-
Streptavidin-XL665
-
384-well low-volume plates
-
HTRF®-compatible plate reader
Procedure:
-
Prepare serial dilutions of dacomitinib in 100% DMSO. Further dilute in HTRF® Kinase Buffer to achieve the desired final concentrations.
-
In a 384-well plate, add 2 µL of the diluted dacomitinib or DMSO (vehicle control).
-
Add 4 µL of the kinase/substrate mixture (pre-diluted in HTRF® Kinase Buffer to 2.5x the final concentration).
-
Initiate the kinase reaction by adding 4 µL of ATP solution (pre-diluted in HTRF® Kinase Buffer to 2.5x the final concentration). The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), optimized for linear kinase activity.
-
Stop the reaction by adding 10 µL of HTRF® Detection Buffer containing the Eu3+-anti-phosphotyrosine antibody and Streptavidin-XL665.
-
Incubate the plate at room temperature for 60 minutes to allow for signal development.
-
Read the plate on an HTRF®-compatible reader, measuring fluorescence at 620 nm (Eu3+ cryptate) and 665 nm (XL665).
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the ratio against the logarithm of the dacomitinib concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Co-Immunoprecipitation (Co-IP) to Assess HER2-HER3 Dimerization
This protocol provides a method to investigate the effect of dacomitinib on the interaction between HER2 and HER3.
Materials:
-
Cell line expressing HER2 and HER3 (e.g., MCF-7, SK-BR-3)
-
Dacomitinib
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-HER2 antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose resin
-
Anti-HER3 antibody for Western blotting
-
Anti-HER2 antibody for Western blotting
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with dacomitinib or DMSO (vehicle control) at the desired concentration and for the specified time.
-
Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with the anti-HER2 immunoprecipitating antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Wash the beads three to five times with cold lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with anti-HER3 and anti-HER2 antibodies to detect the co-immunoprecipitated HER3 and the immunoprecipitated HER2, respectively.
Western Blotting for Downstream Signaling Proteins
This protocol can be used to assess the phosphorylation status of key proteins in the PI3K/Akt and MAPK pathways following dacomitinib treatment.
Materials:
-
Cell line of interest
-
Dacomitinib
-
Cell lysis buffer (as in Co-IP protocol)
-
Primary antibodies against: phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blotting reagents
-
Chemiluminescent substrate
Procedure:
-
Treat cells with dacomitinib as described in the Co-IP protocol.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using a digital imaging system.
Conclusion
Dacomitinib is a potent, irreversible pan-HER inhibitor with significant activity against EGFR, HER2, and HER4. Its ability to shut down key oncogenic signaling pathways, coupled with its irreversible mechanism of action, makes it a valuable tool for cancer research and a promising therapeutic agent. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biochemical and cellular effects of dacomitinib and other pan-HER inhibitors.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Inhibitor-induced HER2-HER3 heterodimerisation promotes proliferation through a novel dimer interface | eLife [elifesciences.org]
- 5. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
Pan-HER-IN-2: An In-depth Technical Guide on its Effect on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Epidermal Growth Factor Receptor (HER) family, comprising HER1 (EGFR), HER2, HER3, and HER4, represents a critical signaling nexus in cellular proliferation, differentiation, and survival.[1] Dysregulation of this network, often through receptor overexpression or mutation, is a hallmark of various malignancies, driving tumor growth and metastasis. Pan-HER inhibitors are a class of targeted therapies designed to abrogate this aberrant signaling by simultaneously blocking the activity of multiple HER family members.[1] This guide provides a technical overview of the effects of a representative pan-HER inhibitor, herein referred to as pan-HER-IN-2, on key downstream signaling pathways. This compound is modeled after well-characterized irreversible pan-HER inhibitors such as afatinib, neratinib, and dacomitinib.
Mechanism of Action
This compound acts as an irreversible tyrosine kinase inhibitor (TKI) of the HER family receptors. By covalently binding to the ATP-binding pocket of the intracellular kinase domain of EGFR, HER2, and HER4, it effectively prevents receptor autophosphorylation and subsequent activation of downstream signaling cascades.[2][3] This blockade of the initial signaling event leads to a profound inhibition of the two primary downstream pathways: the Phosphoinositide 3-kinase (PI3K)/AKT and the Mitogen-activated protein kinase (MAPK)/ERK pathways, both of which are central to cancer cell proliferation and survival.[4][5]
Quantitative Analysis of Downstream Signaling Inhibition
The efficacy of this compound is demonstrated by its potent inhibition of both the HER receptors and their downstream effectors. The following table summarizes the inhibitory concentrations (IC50) of representative pan-HER inhibitors on key signaling molecules in various cancer cell lines.
| Inhibitor | Target | Cell Line | IC50 (nM) |
| Afatinib | EGFR | Various | 0.5 |
| HER2 | Various | 14 | |
| HER4 | Various | 1 | |
| p-AKT | T24 | Dose-dependent inhibition observed | |
| p-ERK | T24 | Dose-dependent inhibition observed | |
| Neratinib | EGFR | Cell-free | 92 |
| HER2 | Cell-free | 59 | |
| HER4 | Cell-free | 19[6] | |
| MAPK and AKT pathways | BT474 | 2[7] | |
| Dacomitinib | EGFR | Cell-free | 6[8] |
| HER2 | Cell-free | 45.7[8] | |
| HER4 | Cell-free | 73.7[8] | |
| p-AKT | HNSCC | Inhibition observed at 100 nM | |
| p-ERK | HNSCC | Inhibition observed at 100 nM |
Experimental Protocols
Western Blotting for Phospho-Protein Analysis
This protocol details the procedure for assessing the phosphorylation status of key signaling proteins following treatment with this compound.
a. Cell Lysis and Protein Quantification:
-
Culture cancer cells to 70-80% confluency in 6-well plates.
-
Treat cells with desired concentrations of this compound or vehicle control for the specified duration.
-
Aspirate the media and wash the cells twice with ice-cold 1X Phosphate Buffered Saline (PBS).
-
Add 100 µL of 1X SDS sample buffer per well. Immediately scrape the cells and transfer the lysate to a microcentrifuge tube.[9]
-
Sonicate the lysate for 10-15 seconds to ensure complete cell lysis and to shear DNA.[9]
-
Heat the samples at 95-100°C for 5 minutes, then cool on ice.[9]
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a Bradford or BCA protein assay.
b. SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane onto a 4-12% SDS-PAGE gel.[9]
-
Run the gel at 120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[10][11]
c. Immunoblotting:
-
Block the membrane with 5% nonfat dry milk or Bovine Serum Albumin (BSA) in 1X Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[9]
-
Incubate the membrane with primary antibodies against p-AKT (Ser473), AKT, p-ERK1/2 (Thr202/Tyr204), ERK1/2, and β-actin (as a loading control) overnight at 4°C with gentle agitation.[12] Recommended antibody dilutions should be determined empirically but often range from 1:1000 to 1:2000.
-
Wash the membrane three times for 10 minutes each with TBST.[11]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution in blocking buffer) for 1 hour at room temperature.[11]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a CCD imager.[10]
-
Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Allow the cells to attach overnight.
-
Treat the cells with a serial dilution of this compound and incubate for 72 hours.[13]
-
Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[14]
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[14]
-
Incubate the plate at room temperature in the dark for 2-4 hours, or until the formazan crystals are fully dissolved. Shake the plate gently to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In-Vitro Kinase Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified HER family kinases.
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 2 mM DTT, and 0.1 mg/mL BSA.[15]
-
Add the purified recombinant HER kinase (e.g., EGFR, HER2) to the reaction mixture.
-
Add the test compound (this compound) at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP (e.g., 10 µM) and a suitable substrate (e.g., a synthetic peptide). A common method involves using [γ-33P]ATP for radiometric detection.[15]
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the kinase activity by measuring the incorporation of the radiolabel into the substrate, often by spotting the reaction mixture onto a phosphocellulose membrane, washing away unincorporated ATP, and measuring the remaining radioactivity using a scintillation counter. Alternatively, non-radioactive methods such as ADP-Glo™ Kinase Assay can be used, which measures ADP formation.[16]
-
Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: PI3K/AKT signaling pathway and inhibition by this compound.
References
- 1. Pan-HER inhibitors - BJMO [bjmo.be]
- 2. Profile of neratinib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Potential of panHER Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Afatinib resistance in non-small cell lung cancer involves the PI3K/AKT and MAPK/ERK signalling pathways and epithelial-to-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. ptglab.com [ptglab.com]
- 12. researchgate.net [researchgate.net]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. promega.com [promega.com]
Pan-HER Inhibitor In Vitro Enzymatic Assay: A Technical Guide
Disclaimer: Information regarding a specific molecule designated "pan-HER-IN-2" is not available in the public domain based on current searches. This guide provides a comprehensive overview of the principles and methodologies for in vitro enzymatic assays of pan-HER (Human Epidermal Growth Factor Receptor) inhibitors, using publicly available information on well-characterized pan-HER inhibitors as a reference.
Introduction to the HER Family and Pan-HER Inhibition
The human epidermal growth factor receptor (HER) family consists of four receptor tyrosine kinases: EGFR (HER1/ErbB1), HER2 (ErbB2), HER3 (ErbB3), and HER4 (ErbB4).[1][2][3][4] These receptors play a crucial role in regulating cell proliferation, survival, differentiation, and migration.[1][3] Dysregulation of HER signaling, often through receptor overexpression or mutation, is a key driver in the development and progression of various cancers.[2][5]
Pan-HER inhibitors are a class of therapeutic agents designed to simultaneously block the kinase activity of multiple HER family members.[2][6] This approach aims to overcome the resistance mechanisms that can arise from the redundancy and compensatory signaling within the HER network.[1][7] By targeting multiple receptors, pan-HER inhibitors can offer a broader and more durable anti-cancer effect compared to single-target agents.[7][8][9]
The HER Signaling Pathway and Mechanism of Pan-HER Inhibitors
Upon ligand binding, HER receptors form homodimers or heterodimers, leading to the activation of their intracellular tyrosine kinase domains. This triggers a cascade of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which promote cell growth and survival. Pan-HER inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of the HER receptors and preventing the phosphorylation events necessary for signal transduction.[1]
References
- 1. The Potential of panHER Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pan-HER inhibitors - BJMO [bjmo.be]
- 3. The role of irreversible pan-HER tyrosine kinase inhibitors in the treatment of HER2-Positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor activity of pan‐HER inhibitors in HER2‐positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. Pan-HER, an Antibody Mixture Simultaneously Targeting EGFR, HER2, and HER3, Effectively Overcomes Tumor Heterogeneity and Plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pan-HER-An antibody mixture targeting EGFR, HER2 and HER3 abrogates preformed and ligand-induced EGFR homo- and heterodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. orbit.dtu.dk [orbit.dtu.dk]
pan-HER-IN-2 structural activity relationship (SAR) studies
An In-depth Technical Guide to the Structural Activity Relationship (SAR) of Afatinib, a Pan-HER Inhibitor
Introduction
The human epidermal growth factor receptor (HER) family of receptor tyrosine kinases, comprising HER1 (EGFR), HER2, HER3, and HER4, plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of HER signaling pathways is a key driver in the pathogenesis of various human cancers. Pan-HER inhibitors, which simultaneously target multiple members of the HER family, have emerged as a powerful therapeutic strategy to overcome the resistance mechanisms associated with single-target inhibitors.[1] Afatinib (formerly BIBW 2992) is a potent, second-generation, irreversible pan-HER inhibitor approved for the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[3][4] This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of Afatinib, its mechanism of action, and the experimental methodologies used for its evaluation.
Core Scaffold and Structural Activity Relationship of Afatinib
Afatinib is a 4-anilinoquinazoline derivative, a scaffold common to many EGFR tyrosine kinase inhibitors.[2][5] Its structure features a quinazoline core, which mimics the adenine ring of ATP, allowing it to bind to the ATP-binding site of the kinase domain. The aniline substituent at the 4-position provides additional interactions within the active site, contributing to its high affinity.
A key structural feature of Afatinib is the Michael acceptor, an acrylamide moiety, on the aniline ring. This electrophilic "warhead" is crucial for its irreversible mechanism of action, as it forms a covalent bond with a specific cysteine residue in the ATP-binding pocket of EGFR (Cys797), HER2 (Cys805), and HER4 (Cys803).[2][5] This covalent modification leads to a sustained and irreversible inhibition of the kinase activity.[2]
SAR studies on related quinazoline derivatives have highlighted several important structural features:
-
Quinazoline Core: This heterocyclic system is essential for binding to the hinge region of the kinase domain.
-
Aniline Moiety at C4: Substitutions on this ring significantly influence the inhibitor's potency and selectivity. The specific substitution pattern on Afatinib is optimized for potent inhibition of the HER family kinases.
-
Michael Acceptor: The presence of a reactive group capable of forming a covalent bond with a nucleophilic residue in the active site is a hallmark of second-generation irreversible inhibitors like Afatinib. Studies on similar compounds have shown that urea linkers in this position can be more favorable for inhibitory activity than thiourea-containing derivatives.[6]
-
Substitutions on the Quinazoline Ring: Small, lipophilic groups at specific positions can enhance binding affinity and cellular activity.
Quantitative Analysis of Biological Activity
The inhibitory potency of Afatinib has been quantified against various HER family kinases, including wild-type and mutant forms of EGFR. The half-maximal inhibitory concentration (IC50) values demonstrate its potent activity in the nanomolar range.
| Target Kinase | IC50 (nM) | Reference |
| EGFR (wild-type) | 0.5 | [7] |
| EGFR (wild-type) | 0.5 | [5] |
| EGFR (L858R mutant) | 0.4 | [7] |
| EGFR (L858R mutant) | 0.2 | [5] |
| EGFR (L858R/T790M double mutant) | 10 | [7] |
| EGFR (L858R/T790M double mutant) | 9 | [5] |
| HER2 (ErbB2) | 14 | [7] |
| HER4 (ErbB4) | 1 | [7] |
Note: Variations in IC50 values can be attributed to different assay conditions and methodologies.
Mechanism of Action
Afatinib is an ATP-competitive inhibitor that targets the kinase domain of HER family members.[5] Its irreversible binding to a conserved cysteine residue within the ATP-binding pocket leads to the sustained blockade of receptor autophosphorylation and downstream signaling.[3][5] This covalent modification prevents the activation of key signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cancer cell proliferation and survival.[3] By inhibiting multiple HER family members, Afatinib can overcome resistance mechanisms that may arise from the activation of alternative HER pathways.[1]
HER Signaling Pathway and Inhibition by Afatinib
The HER signaling network is a complex system involving ligand binding, receptor dimerization (homo- and heterodimerization), and subsequent activation of intracellular signaling cascades. Afatinib's pan-HER inhibitory activity allows it to block signaling from all ErbB family members, providing a comprehensive blockade of this critical oncogenic pathway.[8]
Experimental Protocols
The evaluation of pan-HER inhibitors like Afatinib involves a combination of in vitro biochemical assays and cell-based assays to determine their potency and mechanism of action.
In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 of Afatinib against purified HER family kinases.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human EGFR, HER2, and HER4 kinase domains are expressed and purified. A generic tyrosine kinase substrate, such as a random polymer of glutamic acid and tyrosine (poly(Glu, Tyr) 4:1), is used.[7]
-
Assay Reaction: The kinase reaction is performed in a 96-well plate. Each well contains the kinase, the substrate, ATP (at a concentration close to its Km), and varying concentrations of Afatinib (typically a serial dilution). The reaction is initiated by the addition of ATP.
-
Detection: The extent of substrate phosphorylation is measured. A common method is an ELISA-based assay where the phosphorylated substrate is captured on an antibody-coated plate and detected using a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody.[7] The signal is developed with a chromogenic substrate and read on a plate reader.
-
Data Analysis: The percentage of kinase inhibition is calculated for each Afatinib concentration relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a four-parameter logistic equation.
References
- 1. The pan-HER family tyrosine kinase inhibitor afatinib overcomes HER3 ligand heregulin-mediated resistance to EGFR inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Afatinib: emerging next-generation tyrosine kinase inhibitor for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Afatinib in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Afatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
- 8. go.drugbank.com [go.drugbank.com]
Preclinical Pharmacology of Pan-HER-IN-2: A Technical Guide
Disclaimer: The compound "pan-HER-IN-2" is not a widely recognized designation in publicly available scientific literature. This guide provides a comprehensive overview of the preclinical pharmacology of pan-HER inhibitors by synthesizing data from well-characterized molecules in this class, such as afatinib, neratinib, dacomitinib (PF-00299804), and pyrotinib. This compound is used herein as a representative placeholder for this class of therapeutic agents.
Introduction to Pan-HER Inhibition
The human epidermal growth factor receptor (HER) family comprises four receptor tyrosine kinases: EGFR (HER1), HER2, HER3, and HER4.[1] These receptors play a crucial role in cell proliferation, survival, and differentiation.[2] Dysregulation of HER signaling, through overexpression, amplification, or mutation, is a key driver in the pathogenesis of numerous cancers.[2]
Pan-HER inhibitors are designed to simultaneously block the signaling of multiple HER family members.[1] This approach is intended to provide a more comprehensive and durable anti-cancer effect compared to agents that target a single HER receptor, potentially overcoming resistance mechanisms that arise from signaling redundancy and crosstalk within the HER network.[2] These inhibitors are typically small molecules that irreversibly bind to the kinase domain of the active HER receptors, preventing ATP binding and subsequent autophosphorylation and activation of downstream signaling pathways.[2]
In Vitro Pharmacology
The in vitro activity of pan-HER inhibitors is primarily assessed by their ability to inhibit the enzymatic activity of HER kinases and to suppress the proliferation of cancer cell lines that are dependent on HER signaling.
Kinase Inhibition
Pan-HER inhibitors demonstrate potent inhibitory activity against the kinase-active members of the HER family. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function.
| Inhibitor (Representative) | Target Kinase | IC50 (nM) |
| Pyrotinib | EGFR (HER1) | 5.6[3] |
| HER2 | 8.1[3] | |
| Afatinib | EGFR (wild-type) | 0.5[2] |
| HER2 | 14[2] | |
| HER4 | 1[2] | |
| Dacomitinib (PF-00299804) | EGFR | Potent inhibitor[4] |
| HER2 | Potent inhibitor[4] | |
| HER4 | Potent inhibitor[4] |
Table 1: In vitro kinase inhibitory activity of representative pan-HER inhibitors.
Cellular Proliferation Assays
The anti-proliferative effects of pan-HER inhibitors are evaluated across a panel of human cancer cell lines with varying HER expression and mutation profiles. The IC50 values in these assays reflect the concentration of the inhibitor required to reduce cell proliferation by 50%.
| Inhibitor (Representative) | Cell Line | Cancer Type | HER Status | IC50 (nM) |
| Pyrotinib | BT474 | Breast Cancer | HER2-dependent | 5.1 |
| SK-OV-3 | Ovarian Cancer | HER2-dependent | 43 | |
| Neratinib | Multiple | Breast Cancer | HER2+ | More potent than lapatinib[1] |
Table 2: Anti-proliferative activity of representative pan-HER inhibitors in various cancer cell lines.
In Vivo Pharmacology
The anti-tumor efficacy of pan-HER inhibitors is evaluated in preclinical animal models, most commonly in xenograft studies using immunodeficient mice bearing human tumors.
Xenograft Models
In these models, human cancer cells are implanted subcutaneously into mice, and once tumors are established, the animals are treated with the pan-HER inhibitor. Tumor growth is monitored over time to assess the efficacy of the treatment.
| Inhibitor (Representative) | Xenograft Model | Cancer Type | Efficacy |
| Neratinib | 3T3/neu, BT474 | HER2-overexpressing | Significant tumor growth inhibition[1] |
| SKOV-3, A431 | EGFR-overexpressing | Significant tumor growth inhibition[1] | |
| H2170, Calu-3, H1781 | Lung Cancer | Significant tumor growth inhibition | |
| Dacomitinib (PF-00299804) | Gefitinib-resistant NSCLC | Lung Cancer | Effective at reducing tumor growth[5] |
| Afatinib | PC9HRG | Lung Cancer | Decreased cell proliferation |
| Pan-HER Antibody Mixture | BxPC-3 | Pancreatic Cancer | Effective tumor growth inhibition |
Table 3: In vivo anti-tumor activity of representative pan-HER inhibitors in xenograft models.
Mechanism of Action
Pan-HER inhibitors exert their anti-cancer effects by blocking the key signaling pathways downstream of the HER receptors.
Signaling Pathway Inhibition
Upon binding to HER1, HER2, and HER4, pan-HER inhibitors prevent receptor dimerization and trans-phosphorylation, which are essential for signal transduction. This leads to the downregulation of major downstream signaling cascades, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are critical for cell proliferation and survival.
Experimental Protocols
The following are detailed methodologies for key experiments used in the preclinical evaluation of pan-HER inhibitors.
Cell Proliferation Assay (Sulforhodamine B - SRB)
This assay measures cell density based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat cells with a range of concentrations of the pan-HER inhibitor and incubate for a specified period (e.g., 72 hours).
-
Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well and incubate at 4°C for at least one hour to fix the cells.
-
Staining: Wash the plates with water and stain with 0.4% SRB solution for 15-30 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates multiple times with 1% acetic acid to remove unbound dye.
-
Solubilization: Air-dry the plates and add a Tris-base solution to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the optical density at a wavelength of 540 nm using a microplate reader.
-
Analysis: Calculate the IC50 value by plotting the percentage of cell growth inhibition against the log of the drug concentration.
Western Blot Analysis of HER Phosphorylation
This technique is used to detect the phosphorylation status of HER receptors and downstream signaling proteins.
-
Cell Lysis: Treat cells with the pan-HER inhibitor for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., bovine serum albumin - BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of HER receptors (e.g., p-EGFR, p-HER2) and downstream targets (e.g., p-AKT, p-ERK).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of inhibition.
In Vivo Xenograft Tumor Model
This model assesses the anti-tumor activity of a compound in a living organism.
-
Cell Preparation: Harvest cancer cells from culture and resuspend them in a suitable medium, sometimes mixed with a basement membrane matrix (e.g., Matrigel) to enhance tumor formation.
-
Animal Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the pan-HER inhibitor to the treatment group via a clinically relevant route (e.g., oral gavage) at a specified dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.
-
Data Analysis: Plot the mean tumor volume over time for each group to evaluate the anti-tumor efficacy. At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry).
Conclusion
The preclinical data for representative pan-HER inhibitors demonstrate a potent and broad-spectrum anti-tumor activity. By simultaneously targeting multiple members of the HER family, these agents effectively inhibit key oncogenic signaling pathways, leading to reduced cell proliferation in vitro and significant tumor growth inhibition in vivo. The comprehensive preclinical evaluation, employing a suite of standardized assays, provides a strong rationale for the clinical development of pan-HER inhibitors in cancers driven by HER pathway dysregulation.
References
- 1. Sulforhodamine B Assay: A Sensitive Assay to Measure Drug Resistance Via Determination of Cellular Protein Content in Cancer Cells [app.jove.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
pan-HER-IN-2 CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Core Compound Details
| Identifier | Value |
| Compound Name | pan-HER-IN-2 |
| CAS Number | 1639040-95-1[1] |
| Molecular Formula | C20H15BrClN5O |
Introduction
This compound is a potent, orally bioavailable, and reversible pan-inhibitor of the human epidermal growth factor receptor (HER) family of receptor tyrosine kinases. This family, comprising EGFR (HER1), HER2, HER3, and HER4, plays a critical role in regulating cell proliferation, survival, and differentiation. Dysregulation of HER signaling is a key driver in the development and progression of numerous cancers. Pan-HER inhibitors, by simultaneously targeting multiple members of the HER family, offer a therapeutic strategy to overcome resistance mechanisms that can arise from the redundancy and crosstalk within this signaling network.
Quantitative Data
The inhibitory activity of this compound has been characterized against several key members of the HER family, including a clinically relevant mutant form of EGFR.
| Target | IC50 (nM) |
| EGFR | 0.72 |
| HER2 | 75.1 |
| HER4 | 2.0 |
| EGFR (T790M/L858R) | 8.2 |
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of the intracellular kinase domain of HER family receptors. This inhibition prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways. The blockade of these pathways ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells that are dependent on HER signaling.
Caption: this compound inhibits HER family receptors, blocking downstream PI3K/AKT and MAPK pathways.
Experimental Protocols
The following are representative experimental protocols that can be employed to evaluate the activity of this compound.
Western Blotting for HER Family Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of HER family receptors and downstream signaling proteins.
1. Cell Culture and Treatment:
-
Culture cancer cell lines with known HER expression profiles (e.g., A431 for EGFR, SK-BR-3 for HER2) in appropriate media.
-
Seed cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 2-24 hours).
-
For ligand-induced phosphorylation, starve cells in serum-free media before treatment with the inhibitor, followed by stimulation with a relevant ligand (e.g., EGF for EGFR).
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of EGFR, HER2, AKT, and ERK, as well as antibodies for the total forms of these proteins as loading controls.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again with TBST.
6. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Quantify band intensities to determine the relative levels of protein phosphorylation.
Apoptosis Assay by Flow Cytometry
This protocol is used to quantify the induction of apoptosis in cancer cells following treatment with this compound.
1. Cell Culture and Treatment:
-
Seed cancer cells in multi-well plates and allow them to attach.
-
Treat the cells with a range of concentrations of this compound or a vehicle control for a predetermined duration (e.g., 24-72 hours).
2. Cell Harvesting and Staining:
-
Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorescently-labeled Annexin V (e.g., Annexin V-FITC) and a dead cell stain (e.g., propidium iodide, PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
3. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Excite the fluorochromes using appropriate lasers and detect the emitted fluorescence.
-
Gate the cell populations to distinguish between:
-
Live cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.
Caption: A standard workflow for the preclinical assessment of this compound.
References
Methodological & Application
Application Notes and Protocols for the Use of Pan-HER-IN-2 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human epidermal growth factor receptor (HER) family of receptor tyrosine kinases, comprising HER1 (EGFR), HER2, HER3, and HER4, plays a pivotal role in cell proliferation, survival, and differentiation.[1][2] Dysregulation of HER signaling is a key driver in the development and progression of numerous cancers. Pan-HER inhibitors are designed to overcome the limitations of single-target therapies by simultaneously blocking multiple HER family members, thereby providing a more comprehensive blockade of oncogenic signaling and potentially overcoming resistance mechanisms.
This document provides detailed application notes and protocols for the use of a representative pan-HER inhibitor, Pan-HER-IN-2 (using afatinib as a well-documented surrogate), in preclinical xenograft models. Afatinib is an irreversible pan-HER inhibitor that covalently binds to the kinase domains of EGFR, HER2, and HER4, leading to sustained inhibition of their signaling pathways.[2][3]
Mechanism of Action of Pan-HER Inhibitors
Pan-HER inhibitors like afatinib exert their anti-tumor effects by irreversibly binding to the ATP-binding site within the kinase domain of HER family receptors. This covalent modification prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades, primarily the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are critical for tumor cell growth, proliferation, and survival.[4][5] By targeting multiple HER receptors, these inhibitors can effectively shut down signaling through various homo- and heterodimeric receptor complexes, a key mechanism of resistance to single-HER targeted agents.
Caption: HER Signaling Pathway and Mechanism of this compound Inhibition.
Preclinical Applications in Xenograft Models
This compound (represented by afatinib) has demonstrated significant anti-tumor activity in a variety of preclinical xenograft models of human cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and breast cancer. These models are crucial for evaluating the efficacy, dose-response relationship, and potential biomarkers of response to pan-HER inhibition.
Data Presentation: In Vivo Efficacy of Pan-HER Inhibitors
The following tables summarize quantitative data from preclinical xenograft studies using various pan-HER inhibitors.
Table 1: Efficacy of Afatinib in NSCLC Xenograft Models
| Cell Line | Cancer Type | Mouse Strain | Dosage and Schedule | Tumor Growth Inhibition (TGI) / Outcome | Reference(s) |
| H1975 | NSCLC (EGFR L858R/T790M) | Athymic Nude | 50 mg/kg, BID, 4 days (oral gavage) | Complete tumor regression followed by slow regrowth | [6] |
| H2170 | NSCLC (HER2 amplified) | Athymic Nude | 20 mg/kg, 6 days/week (oral gavage) | Significant tumor growth inhibition (P < 0.0001) | [3][7] |
| H1781 | NSCLC (HER2 mutant) | Athymic Nude | 20 mg/kg, 6 days/week (oral gavage) | Significant tumor growth inhibition (P < 0.0001) | [3][7] |
| A549ΔEGFR | NSCLC (K-RAS mutant, EGFR knockout) | Athymic Nude | 5 mg/kg, 5 times/week (oral gavage) | Significant tumor growth inhibition | [8] |
| PC-9 | NSCLC (EGFR exon 19 del) | Athymic Nude | 15 and 30 mg/kg, daily for 14 days (oral gavage) | Dose-dependent inhibition of intracranial tumor growth | [9] |
Table 2: Efficacy of Pan-HER Inhibitors in Gastric and Breast Cancer Xenograft Models
| Inhibitor | Cell Line | Cancer Type | Mouse Strain | Dosage and Schedule | Tumor Growth Inhibition (TGI) / Outcome | Reference(s) |
| Afatinib | NCI-N87 | Gastric (HER2 amplified) | Athymic Nude | 25 mg/kg, daily (oral gavage) | Robust tumor growth inhibition | [10][11] |
| Neratinib | NCI-N87 | Gastric (HER2 amplified) | Athymic Nude | Not specified | Significant anti-tumor effects | [12] |
| Neratinib | BT474 | Breast (HER2 amplified) | Not specified | Not specified | Growth inhibition in trastuzumab-resistant model | [13][14] |
| Dacomitinib | FaDu | Head and Neck Squamous Cell Carcinoma | SCID | Not specified | Delayed tumor growth | [15] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical xenograft study using this compound (afatinib).
Materials
-
Cell Line: A well-characterized cancer cell line with known HER family status (e.g., NCI-N87 for HER2-amplified gastric cancer, H1975 for EGFR-mutant NSCLC).
-
Animals: Immunocompromised mice (e.g., athymic nude or SCID mice), 6-8 weeks old.
-
This compound (Afatinib): Powder form.
-
Vehicle: 0.5% (w/v) Methylcellulose in sterile water.[3] Some studies have also used a 1% (v/v) solution of methylcellulose/Tween-80 in deionized water.[9]
-
Cell Culture Reagents: Appropriate growth medium, fetal bovine serum (FBS), antibiotics, trypsin-EDTA.
-
Animal Husbandry Supplies: Cages, bedding, food, water.
-
Dosing Equipment: Oral gavage needles (20-22 gauge), syringes.
-
Tumor Measurement Tool: Digital calipers.
-
Anesthetics (optional, for imaging or complex procedures): Isoflurane or similar.
-
Euthanasia Supplies: CO2 chamber, cervical dislocation tools.
Experimental Workflow
Caption: Experimental Workflow for a this compound Xenograft Study.
Detailed Methodology
1. Cell Culture and Preparation
-
Culture the chosen cancer cell line in the recommended growth medium supplemented with FBS and antibiotics under standard cell culture conditions (37°C, 5% CO2).
-
Passage the cells regularly to maintain them in the exponential growth phase.
-
On the day of implantation, harvest the cells using trypsin-EDTA, wash with sterile PBS, and perform a cell count using a hemocytometer or automated cell counter.
-
Assess cell viability using trypan blue exclusion; viability should be >95%.
-
Resuspend the cells in a sterile solution for injection, typically a 1:1 mixture of serum-free medium or PBS and Matrigel, at the desired concentration (e.g., 1 x 10^7 cells/mL for a 100 µL injection volume of 1 x 10^6 cells).
2. Tumor Implantation
-
Anesthetize the mice if required, although for subcutaneous injections, this is often not necessary if performed swiftly and skillfully.
-
Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of each mouse using a 27-gauge needle.
-
Monitor the mice for any adverse reactions to the injection.
3. Tumor Growth Monitoring and Treatment Initiation
-
Allow the tumors to establish and grow. Begin measuring the tumors with digital calipers 2-3 times per week once they become palpable.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Once the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).
-
Record the initial tumor volume and body weight of each mouse.
4. This compound (Afatinib) Preparation and Administration
-
Prepare the vehicle solution (0.5% w/v Methylcellulose in sterile water).
-
Calculate the required amount of afatinib for the desired dose (e.g., 25 mg/kg).
-
Suspend the afatinib powder in the vehicle to the final concentration. Ensure the suspension is homogenous before each administration.
-
Administer the afatinib suspension or vehicle to the respective groups via oral gavage once daily. The volume is typically 100 µL per 10g of body weight.
5. In-life Monitoring and Endpoint
-
Measure tumor volumes and body weights 2-3 times per week throughout the study.
-
Monitor the animals daily for any signs of toxicity, such as significant weight loss (>15-20%), lethargy, or ruffled fur.
-
The study endpoint is typically reached when tumors in the control group reach a maximum allowed size (e.g., 1500-2000 mm³) or after a predetermined treatment period.
-
At the endpoint, euthanize the mice according to institutional guidelines.
-
Excise the tumors, weigh them, and, if required, fix them in formalin for immunohistochemistry or snap-freeze them in liquid nitrogen for molecular analysis.
6. Data Analysis
-
Calculate the Tumor Growth Inhibition (TGI) using the following formula: TGI (%) = [1 - (Mean volume of treated tumors at endpoint / Mean volume of control tumors at endpoint)] x 100% .
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the difference in tumor growth between the treated and control groups.
-
If applicable, perform pharmacodynamic analysis on the harvested tumors to assess the on-target effects of this compound (e.g., Western blotting for phosphorylated HER receptors and downstream signaling proteins).
Conclusion
The use of pan-HER inhibitors like this compound in xenograft models is a critical step in the preclinical evaluation of their anti-cancer efficacy. The detailed protocols and data presented in these application notes provide a framework for researchers to design and execute robust in vivo studies. Careful consideration of the experimental design, including the choice of cell line, animal model, drug formulation, and dosing regimen, is essential for obtaining reliable and translatable results that can inform clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Pan-HER inhibitors - BJMO [bjmo.be]
- 3. Antitumor effect of afatinib, as a human epidermal growth factor receptor 2‐targeted therapy, in lung cancers harboring HER2 oncogene alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The afatinib resistance of in vivo generated H1975 lung cancer cell clones is mediated by SRC/ERBB3/c-KIT/c-MET compensatory survival signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Afatinib restrains K-RAS driven lung tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of afatinib, an irreversible ErbB family blocker, in the treatment of intracerebral metastases of non-small cell lung cancer in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monitoring Afatinib Treatment in HER2-Positive Gastric Cancer with 18F-FDG and 89Zr-Trastuzumab PET - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antitumor activity of pan‐HER inhibitors in HER2‐positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neratinib overcomes trastuzumab resistance in HER2 amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pre-Clinical Characterization of Dacomitinib (PF-00299804), an Irreversible Pan-ErbB Inhibitor, Combined with Ionizing Radiation for Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for pan-HER-IN-2: An Investigational Pan-HER Inhibitor for In Vivo Studies
For Research Use Only
Introduction
pan-HER-IN-2 is a potent, orally bioavailable, irreversible pan-human epidermal growth factor receptor (HER) family inhibitor targeting EGFR (HER1), HER2, and HER4.[1][2] The HER family of receptor tyrosine kinases plays a critical role in cell proliferation, survival, and differentiation, and its dysregulation is implicated in the development and progression of various cancers.[1][3][4] By irreversibly binding to the kinase domain of these receptors, this compound is designed to provide a comprehensive blockade of HER-mediated signaling pathways, potentially overcoming resistance mechanisms associated with single-HER targeted therapies.[1][5] These application notes provide a summary of preclinical data for similar pan-HER inhibitors and detailed protocols for in vivo studies to evaluate the efficacy of this compound in xenograft models.
Mechanism of Action
The HER family consists of four members: EGFR (HER1), HER2, HER3, and HER4.[1] Ligand binding to EGFR, HER3, and HER4 induces receptor dimerization (homo- or heterodimerization) and subsequent autophosphorylation of the intracellular tyrosine kinase domain.[5][6] HER2 has no known ligand but is the preferred dimerization partner for other HER family members.[3] This activation initiates downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which promote cell proliferation, survival, and migration.[5][6][7] this compound, like other pan-HER inhibitors such as afatinib, neratinib, and dacomitinib, covalently binds to a conserved cysteine residue in the ATP-binding pocket of EGFR, HER2, and HER4, leading to irreversible inhibition of their kinase activity.[1][8] This action blocks the downstream signaling and is intended to inhibit tumor growth.[9]
In Vivo Dosing and Efficacy Data from Representative Pan-HER Inhibitors
The following tables summarize in vivo dosage and efficacy data from published studies on the pan-HER inhibitors afatinib, neratinib, and dacomitinib. This information can serve as a starting point for designing in vivo studies with this compound.
Table 1: In Vivo Dosage of Representative Pan-HER Inhibitors in Mouse Models
| Compound | Mouse Model | Tumor Type | Dosage | Administration Route | Vehicle | Reference |
| Afatinib | Nude Mice (Xenograft) | HER2-mutant Lung Cancer (H1781 cells) | 20 mg/kg, 6 days/week | Oral Gavage | Not Specified | [10][11] |
| Afatinib | Nude Mice (Xenograft) | HER2-amplified Lung Cancer (H2170 cells) | 20 mg/kg, 6 days/week | Oral Gavage | Not Specified | [10][11] |
| Afatinib | SCID Mice (Orthotopic) | EGFR-mutant Brain Tumor (BT73 cells) | 15 mg/kg, 5 days/week | Oral Gavage | 0.5% w/v methylcellulose | [12] |
| Neratinib | Nude Mice (Xenograft) | HER2-amplified Carcinosarcoma | 40 mg/kg, daily | Oral Gavage | 0.5% methylcellulose | [13] |
| Neratinib | Nude Mice (Xenograft) | HER2-mutant Lung Cancer (H1781 cells) | 40 mg/kg, 6 days/week | Oral Gavage | Not Specified | [14] |
| Dacomitinib | Nude Mice (Xenograft) | EGFR-mutant Lung Cancer | Not specified | Oral | Not Specified | [15][16] |
Table 2: In Vivo Efficacy of Representative Pan-HER Inhibitors
| Compound | Mouse Model | Tumor Type | Key Findings | Reference |
| Afatinib | Nude Mice (Xenograft) | HER2-altered Lung Cancer | Significantly inhibited tumor growth of both HER2-amplified and HER2-mutant xenografts. | [10] |
| Afatinib | Transgenic Mice | EGFR-driven Lung Cancer | Prolonged survival compared to gefitinib. | [17] |
| Neratinib | Nude Mice (Xenograft) | HER2-amplified Carcinosarcoma | Significantly inhibited tumor growth and prolonged survival. | [13] |
| Neratinib | Patient-Derived Xenografts (PDX) | HER2-mutated Breast Cancer | Showed anti-tumor activity. | [18] |
| Dacomitinib | Nude Mice (Xenograft) | Tumors with HER family targets | Demonstrated dose-dependent inhibition of tumor growth. | [15][16] |
Experimental Protocols
The following are generalized protocols for evaluating the in vivo efficacy of this compound. These should be adapted based on the specific cell lines, animal models, and experimental goals.
Protocol 1: Subcutaneous Xenograft Model for Efficacy Assessment
This protocol describes the establishment of a subcutaneous xenograft model to assess the anti-tumor activity of this compound.
Materials:
-
Cancer cell line with known HER family status (e.g., HER2-amplified, EGFR-mutant)
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel (optional)
-
Sterile PBS and cell culture medium
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Dosing gavage needles
-
Calipers
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of inoculation, harvest cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel (optional) at a concentration of 5 x 107 cells/mL.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Begin caliper measurements 3-4 days after implantation. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Control Group: Administer the vehicle solution orally once daily.
-
Treatment Group(s): Administer this compound at the desired dose(s) (e.g., starting with a dose comparable to other pan-HER inhibitors, such as 20-40 mg/kg) orally once daily.
-
-
Data Collection:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the general health and behavior of the mice daily.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size, or after a set number of days), euthanize the mice.
-
-
Endpoint Analysis:
-
Excise the tumors and measure their final weight.
-
A portion of the tumor can be flash-frozen in liquid nitrogen for pharmacodynamic analysis (e.g., Western blot for p-HER2, p-EGFR) or fixed in formalin for immunohistochemistry.
-
Protocol 2: Pharmacodynamic (PD) Biomarker Analysis
This protocol outlines the procedure for assessing the in vivo target engagement of this compound.
Materials:
-
Tumor-bearing mice (from efficacy study or a separate cohort)
-
This compound and vehicle
-
Anesthesia
-
Surgical tools for tumor excision
-
Liquid nitrogen
-
Protein lysis buffer with protease and phosphatase inhibitors
-
Western blot reagents and antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-HER2, anti-total-HER2, anti-p-ERK, anti-total-ERK)
Procedure:
-
Study Design: Establish tumor xenografts as described in Protocol 1. Once tumors reach a suitable size (e.g., 200-300 mm3), treat a cohort of mice with a single dose or multiple doses of this compound or vehicle.
-
Sample Collection: At a predetermined time point post-dosing (e.g., 2, 6, or 24 hours after the final dose), euthanize the mice.
-
Tumor Processing: Immediately excise the tumors, remove any necrotic tissue, and flash-freeze in liquid nitrogen. Store at -80°C until analysis.
-
Protein Extraction: Homogenize the frozen tumor tissue in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Western Blotting:
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total HER family members and downstream signaling proteins (e.g., p-EGFR, EGFR, p-HER2, HER2, p-ERK, ERK).
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the corresponding total protein levels. Compare the levels of phosphorylated proteins in the treatment groups to the vehicle control group to determine the extent of target inhibition.
Safety and Toxicology Considerations
Prior to large-scale efficacy studies, it is advisable to conduct a maximum tolerated dose (MTD) study in non-tumor-bearing mice to establish a safe and effective dose range for this compound. Common adverse effects associated with pan-HER inhibitors in clinical and preclinical studies include diarrhea, skin rash, and fatigue.[9][12] Careful monitoring of animal health, including body weight and clinical signs of toxicity, is essential throughout the in vivo studies.
Disclaimer
These application notes and protocols are intended as a general guide. Researchers should optimize the protocols based on their specific experimental needs and in accordance with institutional animal care and use committee (IACUC) guidelines. The provided dosage information for other pan-HER inhibitors is for reference only and may not be directly transferable to this compound.
References
- 1. The Potential of panHER Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pan-HER inhibitors - BJMO [bjmo.be]
- 3. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 4. The role of irreversible pan-HER tyrosine kinase inhibitors in the treatment of HER2-Positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Combining neratinib with CDK4/6, mTOR and MEK inhibitors in models of HER2-positive cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antitumor effect of afatinib, as a human epidermal growth factor receptor 2‐targeted therapy, in lung cancers harboring HER2 oncogene alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Neratinib shows efficacy in the treatment of HER2 amplified carcinosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. reference.medscape.com [reference.medscape.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
pan-HER-IN-2 western blot protocol for p-HER2 inhibition
Application Notes: Pan-HER-IN-2 for p-HER2 Inhibition
Introduction
This compound is a potent, irreversible pan-HER tyrosine kinase inhibitor designed to target multiple members of the human epidermal growth factor receptor (HER) family, including HER1 (EGFR), HER2, and HER4.[1] By covalently binding to the ATP-binding pocket of the kinase domain, this compound effectively blocks the phosphorylation and subsequent activation of these receptors. This inhibition disrupts downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation, survival, and differentiation.[2][3][4][5] These pathways are often dysregulated in various cancers, particularly in HER2-positive breast cancer.[1][5][6] The following application note provides a detailed protocol for assessing the inhibitory effect of this compound on HER2 phosphorylation using Western blot analysis.
Mechanism of Action
HER2, a receptor tyrosine kinase, plays a central role in cell growth and development. Unlike other HER family members, HER2 does not have a known direct ligand.[2][4][7] Instead, it is activated through heterodimerization with other ligand-bound HER family members, such as HER1 or HER3, or through homodimerization when overexpressed.[2][4][6] This dimerization leads to the autophosphorylation of specific tyrosine residues within the intracellular domain of HER2, initiating a cascade of downstream signaling events that promote tumorigenesis.[2][3][6] this compound, as an irreversible inhibitor, forms a covalent bond with a cysteine residue in the ATP-binding site of the HER kinase domain, leading to sustained inhibition of its kinase activity and a reduction in phosphorylated HER2 (p-HER2) levels.[5]
Quantitative Data Summary
The inhibitory activity of this compound on p-HER2 can be quantified by determining the concentration required for 50% inhibition (IC50). The following table summarizes representative inhibitory concentrations for pan-HER inhibitors against HER family kinases.
| Inhibitor Name | Target | IC50 (nM) | Cell Line |
| Pyrotinib | HER1 | 5.6 | In vitro kinase assay |
| Pyrotinib | HER2 | 8.1 | In vitro kinase assay |
| Neratinib | HER1 | 92 | In vitro kinase assay |
| Neratinib | HER2 | 59 | In vitro kinase assay |
Note: This table provides examples of IC50 values for known pan-HER inhibitors to illustrate the expected potency.[1] Actual values for "this compound" would need to be determined experimentally.
Experimental Protocols
Western Blot Protocol for p-HER2 Inhibition by this compound
This protocol details the steps to assess the inhibition of HER2 phosphorylation in a HER2-overexpressing cell line (e.g., BT-474 or SK-BR-3) after treatment with this compound.
1. Cell Culture and Treatment
-
Culture HER2-positive breast cancer cells (e.g., BT-474) in appropriate media and conditions until they reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle control (e.g., DMSO).
-
To induce robust HER2 phosphorylation, you may starve the cells in serum-free media for 12-24 hours and then stimulate them with a growth factor like EGF (100 ng/mL) for 15-30 minutes before lysis, depending on the experimental design.[8]
2. Cell Lysis and Protein Quantification
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[9] This is critical to preserve the phosphorylation state of the proteins.
-
Scrape the cells, transfer the lysate to microcentrifuge tubes, and incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA protein assay.
3. SDS-PAGE and Protein Transfer
-
Normalize the protein concentrations for all samples. Prepare samples for loading by adding 4x Laemmli sample buffer and heating at 70°C for 10 minutes.[10]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-12% polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
4. Immunoblotting
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[8] Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background noise.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-HER2 (e.g., Phospho-HER2/ErbB2 Tyr1248) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[11][12] A typical dilution is 1:1000.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.[13] A typical dilution is 1:5,000 to 1:20,000.[13]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate and capture the signal using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the p-HER2 antibodies and re-probed for total HER2 and a loading control like β-actin or GAPDH.
Visualizations
Caption: HER2 signaling pathway and its inhibition by this compound.
Caption: Key steps in the Western blot workflow for p-HER2 detection.
References
- 1. The role of irreversible pan-HER tyrosine kinase inhibitors in the treatment of HER2-Positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Drug-resistant HER2-positive breast cancer: Molecular mechanisms and overcoming strategies [frontiersin.org]
- 6. Mechanisms of resistance and sensitivity to anti-HER2 therapies in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Western Blot Analyses for ErbB/HER Family Members, Akt, and p62 [bio-protocol.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Phospho-HER2/ErbB2 (Tyr1248) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. biocompare.com [biocompare.com]
- 13. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols: Utilizing pan-HER-IN-2 in Combination with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human epidermal growth factor receptor (HER) family of receptor tyrosine kinases, comprising EGFR (HER1), HER2, HER3, and HER4, plays a critical role in cell growth, survival, and differentiation. Dysregulation of HER signaling is a key driver in the development and progression of numerous cancers. While targeting individual HER family members has shown clinical success, resistance often emerges through compensatory signaling from other HER family members or downstream pathways.
Pan-HER inhibitors, which simultaneously target multiple HER receptors, offer a promising strategy to overcome this resistance. Pan-HER-IN-2 is a reversible, orally active pan-HER inhibitor with potent activity against EGFR, HER2, and HER4. This document provides detailed application notes and protocols for utilizing this compound in combination with other kinase inhibitors to explore synergistic anti-cancer effects and overcome resistance mechanisms. While specific combination data for this compound is limited, this document leverages data from other well-characterized pan-HER inhibitors like neratinib and afatinib to provide representative examples and guidance for experimental design.
Mechanism of Action: The Rationale for Combination Therapy
This compound exerts its effect by binding to the ATP-binding pocket of EGFR, HER2, and HER4, thereby inhibiting their kinase activity and downstream signaling. The major downstream signaling cascades affected are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, both of which are critical for cell proliferation and survival.[1][2][3]
However, cancer cells can develop resistance to pan-HER inhibitors by activating alternative survival pathways. Combining this compound with inhibitors of these escape pathways presents a rational approach to enhance therapeutic efficacy and prevent or delay the onset of resistance. Key combination strategies include targeting:
-
PI3K/mTOR Pathway: This pathway is frequently activated in cancers and can be a major resistance mechanism to HER-targeted therapies.[4]
-
MEK/ERK Pathway: As a direct downstream effector of HER signaling, residual or reactivated MEK/ERK signaling can limit the efficacy of pan-HER inhibitors.
-
IGF-1R Pathway: Cross-talk between the IGF-1R and HER family receptors can lead to resistance to HER-targeted agents.
Quantitative Data on Pan-HER Inhibitor Combinations
Table 1: In Vitro Activity of this compound (Single Agent)
| Target | IC50 (nM) |
| EGFR | 0.72[5] |
| HER2 | 75.1[5] |
| HER4 | 2.0[5] |
| EGFR (T790M/L858R) | 8.2[5] |
Table 2: Preclinical Synergistic Effects of Pan-HER Inhibitors in Combination with Other Kinase Inhibitors
| Pan-HER Inhibitor | Combination Agent | Cancer Type | Effect | Reference |
| Neratinib | Everolimus (mTOR inhibitor) | HER2+ Breast Cancer | Synergistic growth inhibition; 77% tumor growth inhibition in xenografts (p < 0.0001) | [4] |
| Neratinib | Trametinib (MEK inhibitor) | HER2+ Breast Cancer | Synergistic growth inhibition; 77% tumor growth inhibition in xenografts (p < 0.0001) | [4] |
| Neratinib | Everolimus (mTOR inhibitor) | TNBC | Synergistic growth inhibition; 71% tumor growth inhibition in xenografts (p < 0.0001) | [4] |
| Neratinib | Trametinib (MEK inhibitor) | TNBC | Synergistic growth inhibition; 81% tumor growth inhibition in xenografts (p < 0.0001) | [4] |
| Afatinib | PI-103 (PI3K/mTOR inhibitor) | NSCLC | Synergistic inhibitory activity | |
| Afatinib | Rapamycin (mTOR inhibitor) | NSCLC | Synergistically inhibited lung cancer growth in vivo |
Table 3: Clinical Trial Data for Pan-HER Inhibitors in Combination with Chemotherapy
| Pan-HER Inhibitor | Combination Agent | Cancer Type | Trial Phase | Primary Endpoint | Result | Reference |
| Neratinib | Capecitabine | HER2+ Metastatic Breast Cancer | III (NALA trial) | Progression-Free Survival (PFS) | 24% reduction in risk of disease progression or death (HR 0.76) | |
| Pyrotinib | Capecitabine | HER2+ Metastatic Breast Cancer | II | Objective Response Rate (ORR) | 78.5% vs 57.1% for lapatinib + capecitabine (p=0.01) | |
| Pyrotinib | Capecitabine | HER2+ Metastatic Breast Cancer | II | Progression-Free Survival (PFS) | 18.1 months vs 7.0 months for lapatinib + capecitabine (HR 0.36) |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the targeted signaling pathways and the rationale for combination therapies.
Experimental Protocols
In Vitro Cell Viability Assay (MTS Assay)
This protocol is designed to assess the cytotoxic or cytostatic effects of this compound alone and in combination with other kinase inhibitors on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
Other kinase inhibitor(s) of interest
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the other kinase inhibitor(s) in complete medium at 2x the final desired concentration.
-
For combination studies, prepare a matrix of concentrations for both inhibitors.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (e.g., DMSO) and untreated controls.
-
Incubate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "medium only" background wells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Determine the IC50 values for each inhibitor alone and in combination using a non-linear regression analysis (e.g., log(inhibitor) vs. response).
-
For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
In Vivo Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound in combination with another kinase inhibitor.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NSG mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Other kinase inhibitor formulation
-
Calipers
-
Animal balance
Protocol:
-
Cell Preparation and Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or culture medium at a concentration of 1 x 10⁷ cells/mL.
-
(Optional) Mix the cell suspension 1:1 with Matrigel.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound alone, other inhibitor alone, combination).
-
-
Drug Administration:
-
Administer this compound and the other kinase inhibitor according to the desired dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Treat the vehicle control group with the corresponding vehicle(s).
-
-
Monitoring and Endpoint:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or when signs of significant morbidity are observed.
-
At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry, western blotting).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Statistically analyze the differences in tumor growth between the treatment groups.
-
Co-Immunoprecipitation (Co-IP) of HER Family Receptors
This protocol is for investigating the interaction between different HER family members (e.g., HER2/HER3 heterodimerization) and how this is affected by this compound treatment.
Materials:
-
Cancer cell line expressing HER receptors
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies for immunoprecipitation (e.g., anti-HER2) and western blotting (e.g., anti-HER3, anti-phospho-HER3)
-
Protein A/G magnetic beads or agarose beads
-
SDS-PAGE gels and western blotting apparatus
Protocol:
-
Cell Lysis:
-
Culture cells to 80-90% confluency and treat with this compound or vehicle for the desired time.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new tube. Determine protein concentration.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the primary antibody for immunoprecipitation (e.g., 2-4 µg of anti-HER2 antibody) to the pre-cleared lysate.
-
Incubate overnight at 4°C on a rotator.
-
Add fresh protein A/G beads and incubate for 2-4 hours at 4°C on a rotator to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer.
-
After the final wash, resuspend the beads in 2x Laemmli sample buffer and boil for 5-10 minutes to elute the proteins.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the interacting protein (e.g., anti-HER3, anti-phospho-HER3).
-
Incubate with a secondary antibody and detect the protein bands using an appropriate detection reagent.
-
Conclusion
The combination of the pan-HER inhibitor, this compound, with inhibitors of key downstream or parallel signaling pathways represents a compelling strategy to enhance anti-cancer efficacy and overcome drug resistance. The protocols and data presented in these application notes provide a framework for researchers to design and execute preclinical studies to evaluate these combination therapies. While specific data for this compound in combination is emerging, the principles and methodologies outlined here, using data from other pan-HER inhibitors as a guide, will facilitate the exploration of its full therapeutic potential.
References
Application Notes and Protocols for Studying Drug Resistance in Cancer Cells Using a Pan-HER Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of resistance to targeted cancer therapies is a significant clinical challenge. In cancers driven by the human epidermal growth factor receptor (HER) family, resistance to single-agent therapies targeting one member of the family, such as EGFR or HER2, can arise through the activation of other HER family members or downstream signaling pathways. Pan-HER inhibitors, which simultaneously target multiple members of the HER family (EGFR/HER1, HER2, HER3, and HER4), offer a promising strategy to overcome or delay the onset of this resistance.
These application notes provide a comprehensive guide to using a representative pan-HER inhibitor, Afatinib , for studying mechanisms of drug resistance in cancer cell lines. Afatinib is an irreversible inhibitor of EGFR, HER2, and HER4 and has been shown to be effective in cancers with HER family dysregulation. The protocols and data presented here will serve as a valuable resource for researchers investigating drug resistance and developing novel therapeutic strategies.
Mechanism of Action of Pan-HER Inhibitors
The HER family of receptor tyrosine kinases consists of four members: EGFR (HER1), HER2, HER3, and HER4. Upon ligand binding, these receptors form homodimers or heterodimers, leading to the activation of their intracellular kinase domains and subsequent phosphorylation of downstream signaling molecules. This activation triggers key cellular processes, including proliferation, survival, and migration.[1] In many cancers, aberrant activation of these pathways, through receptor overexpression, mutation, or ligand overproduction, drives tumor growth and progression.
Pan-HER inhibitors, such as afatinib and neratinib, are designed to block signaling from multiple HER family members simultaneously.[1] By irreversibly binding to the kinase domain of these receptors, they prevent ATP binding and subsequent autophosphorylation, effectively shutting down downstream signaling through pathways like PI3K/AKT and MAPK/ERK. This broad inhibition helps to circumvent resistance mechanisms that rely on signaling redundancy within the HER family.
Data Presentation: In Vitro Efficacy of Afatinib
The following tables summarize the in vitro efficacy of Afatinib in various cancer cell lines, including those with HER2 amplification and mutations. This data is crucial for selecting appropriate cell line models to study drug resistance.
Table 1: IC50 Values of Afatinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | HER2 Status | EGFR Status | IC50 (µM) | Reference |
| H2170 | Non-Small Cell Lung Cancer | Amplified | Wild-Type | 0.140 | [2] |
| Calu-3 | Non-Small Cell Lung Cancer | Amplified | Wild-Type | 0.086 | [2] |
| SK-BR-3 | Breast Cancer | Amplified | Wild-Type | 0.002 | [2] |
| BT-474 | Breast Cancer | Amplified | Wild-Type | 0.002 | [2] |
| H1781 | Non-Small Cell Lung Cancer | Mutant | Wild-Type | 0.039 | [2] |
| HCC827 | Non-Small Cell Lung Cancer | Mutant | Mutant | 0.001 | [2] |
| H1975 | Non-Small Cell Lung Cancer | Mutant (T790M) | Mutant (L858R) | 0.713 | [2] |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | Wild-Type | >2 | [2] |
| NUGC4 | Gastric Cancer | Amplified | Amplified | 0.7 - 39.5 nM | [3] |
| NCI-N87 | Gastric Cancer | Amplified | Wild-Type | <0.15 - 63.8 nM | [3] |
| BxPC-3 | Pancreatic Cancer | Wild-Type | Wild-Type | 11 nM | [4] |
| AsPc-1 | Pancreatic Cancer | Wild-Type | Wild-Type | 367 nM | [4] |
Experimental Protocols
Here we provide detailed protocols for key experiments to assess the effects of a pan-HER inhibitor on cancer cell lines and to investigate mechanisms of drug resistance.
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is used to determine the concentration-dependent effect of a pan-HER inhibitor on the proliferation of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Pan-HER inhibitor (e.g., Afatinib)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.
-
Prepare a serial dilution of the pan-HER inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[2]
Protocol 2: Western Blot Analysis of HER Signaling Pathways
This protocol is used to assess the effect of a pan-HER inhibitor on the phosphorylation status of HER family receptors and downstream signaling proteins.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well cell culture plates
-
Pan-HER inhibitor (e.g., Afatinib)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-p-HER2, anti-p-AKT, anti-p-ERK, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the pan-HER inhibitor at the desired concentration (e.g., IC50 concentration) for a specified time (e.g., 6 hours).[2] Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[5][6]
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to quantify the induction of apoptosis by a pan-HER inhibitor.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well cell culture plates
-
Pan-HER inhibitor (e.g., Neratinib has been shown to induce apoptosis)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates.
-
Treat the cells with the pan-HER inhibitor at the desired concentration for 48 hours.[7]
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[8]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Pan-HER inhibitor blocking HER family signaling pathways.
Experimental Workflow Diagram
Caption: Workflow for studying pan-HER inhibitor effects.
Logical Relationship Diagram
Caption: Logic of sensitivity versus resistance to pan-HER inhibitors.
References
- 1. Pan-HER inhibitors - BJMO [bjmo.be]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor activity of pan‐HER inhibitors in HER2‐positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for pan-HER-IN-2 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Epidermal Growth Factor Receptor (HER) family of receptor tyrosine kinases, comprising HER1 (EGFR), HER2, HER3, and HER4, plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of HER signaling is a hallmark of many cancers, making this pathway a critical target for therapeutic intervention.[1][3] Pan-HER inhibitors are a class of targeted therapies designed to simultaneously block the activity of multiple HER family members, offering a broader and potentially more effective anti-cancer strategy compared to single-receptor inhibitors.[2][4] This approach can help overcome resistance mechanisms that arise from signaling redundancy and crosstalk within the HER network.[1][4]
Three-dimensional (3D) cell culture models, such as spheroids and organoids, more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D monolayers.[5][6] These models exhibit gradients of nutrients, oxygen, and drug penetration, as well as complex cell-cell and cell-matrix interactions that influence therapeutic response.[5] Therefore, evaluating the efficacy of anti-cancer agents like pan-HER inhibitors in 3D culture systems provides more physiologically relevant insights for preclinical drug development.
These application notes provide a comprehensive overview and detailed protocols for the use of a representative pan-HER inhibitor, referred to herein as pan-HER-IN-2 , in 3D cell culture models.
Mechanism of Action of Pan-HER Inhibitors
Pan-HER inhibitors are small molecule tyrosine kinase inhibitors (TKIs) that bind to the ATP-binding pocket of the intracellular kinase domain of HER family members, preventing autophosphorylation and subsequent activation of downstream signaling pathways.[1][7] By targeting multiple HER receptors, these inhibitors can effectively shut down key oncogenic signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/AKT and Mitogen-activated protein kinase (MAPK) pathways, which are crucial for tumor growth and survival.[1][3]
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize representative quantitative data on the effects of this compound in 3D cell culture models.
Table 1: Effect of this compound on Tumor Spheroid Viability
| Cell Line | This compound Concentration (µM) | Spheroid Viability (% of Control) |
| BT-474 | 0.1 | 85.2 ± 5.1 |
| (HER2+) | 1 | 42.6 ± 3.8 |
| 10 | 15.3 ± 2.1 | |
| A549 | 0.1 | 92.1 ± 6.3 |
| (EGFR mutant) | 1 | 65.4 ± 4.9 |
| 10 | 33.7 ± 3.5 | |
| MDA-MB-231 | 0.1 | 98.5 ± 4.7 |
| (Triple-Negative) | 1 | 89.3 ± 5.5 |
| 10 | 75.1 ± 6.2 |
Table 2: Inhibition of Downstream Signaling by this compound in BT-474 Spheroids
| Treatment (1 µM) | p-AKT (Normalized to Total AKT) | p-ERK (Normalized to Total ERK) |
| Control | 1.00 ± 0.12 | 1.00 ± 0.15 |
| This compound | 0.28 ± 0.05 | 0.35 ± 0.07 |
Experimental Protocols
Protocol 1: 3D Tumor Spheroid Formation and Viability Assay
This protocol describes the formation of tumor spheroids in ultra-low attachment plates and the subsequent assessment of cell viability upon treatment with this compound.
Caption: Workflow for 3D tumor spheroid viability assay.
Materials:
-
Cancer cell line of interest (e.g., BT-474, A549)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Ultra-low attachment 96-well plates
-
Matrigel (optional, can enhance spheroid formation for some cell lines)[8]
-
This compound stock solution
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Resuspend cells in complete medium. For some cell lines, a mixture of medium and 2-4% Matrigel can be used to promote spheroid formation.[8]
-
Seed 2,000-5,000 cells per well in a 96-well ultra-low attachment plate.[8]
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the wells.[6][10]
-
Spheroid Formation:
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 3-4 days to allow for spheroid formation.[6]
-
Monitor spheroid formation daily using a microscope.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Carefully remove half of the medium from each well and replace it with the medium containing the desired concentration of this compound.[8]
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
-
Viability Assessment:
-
Incubate the treated spheroids for 72 hours.
-
Perform the CellTiter-Glo® 3D Cell Viability Assay according to the manufacturer's protocol.[11] This involves adding the reagent to each well, incubating to lyse the cells and release ATP, and then measuring the luminescence.
-
Record the luminescence signal using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the dose-response curve and determine the GI50 (concentration for 50% growth inhibition).[8]
-
Protocol 2: Western Blot Analysis of 3D Spheroids
This protocol details the extraction of protein from 3D spheroids and subsequent analysis of HER signaling pathway components by Western blotting.
Materials:
-
3D spheroids cultured as described in Protocol 1
-
Cold PBS
-
Cell recovery solution (for Matrigel-embedded cultures)[5]
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and membranes
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-beta-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Spheroid Lysis:
-
Collect spheroids from each treatment condition. If embedded in Matrigel, use a cell recovery solution to depolymerize the matrix according to the manufacturer's instructions.[5]
-
Wash the spheroids with cold PBS and pellet them by centrifugation.[12]
-
Lyse the spheroid pellet in RIPA buffer on ice for 30 minutes, with vortexing every 10 minutes.[12]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare protein samples with Laemmli buffer and denature by heating.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the levels of phosphorylated proteins to their total protein counterparts.
-
Protocol 3: Immunofluorescence Staining of 3D Spheroids
This protocol allows for the visualization of protein expression and localization within the 3D structure of the spheroids.
Caption: Workflow for immunofluorescence staining of 3D spheroids.
Materials:
-
3D spheroids cultured in 96-well plates
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody (e.g., anti-p-HER2, anti-Ki67)
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Confocal microscope
Procedure:
-
Fixation and Permeabilization:
-
Blocking and Antibody Incubation:
-
Wash the spheroids three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.[14]
-
Incubate the spheroids with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the spheroids three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and DAPI diluted in PBS for 1-2 hours at room temperature in the dark.[13]
-
-
Mounting and Imaging:
-
Wash the spheroids three times with PBS.
-
Carefully transfer the spheroids to a microscope slide.
-
Add a drop of antifade mounting medium and cover with a coverslip.
-
Seal the coverslip and allow the mounting medium to cure.
-
Image the spheroids using a confocal microscope to obtain z-stack images through the spheroid.
-
Conclusion
The use of this compound in 3D cell culture models provides a robust platform for evaluating its anti-cancer efficacy in a more physiologically relevant context. The detailed protocols provided herein offer a starting point for researchers to investigate the effects of pan-HER inhibitors on tumor spheroid growth, signaling pathways, and cell fate. These advanced in vitro models are invaluable tools in the preclinical development of next-generation targeted cancer therapies.
References
- 1. The Potential of panHER Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pan-HER inhibitors - BJMO [bjmo.be]
- 3. The role of irreversible pan-HER tyrosine kinase inhibitors in the treatment of HER2-Positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3D culture of Her2+ breast cancer cells promotes AKT to MAPK switching and a loss of therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Mechanism of Action of Neratinib: An Irreversible Pan-HER Inhibitor in Late-Stage Clinical Development - Conference Correspondent [conference-correspondent.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Protocol for 3D Screening of Lung Cancer Spheroids using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Evaluation of Spheroid 3D Culture Methods to Study a Pancreatic Neuroendocrine Neoplasm Cell Line [frontiersin.org]
- 11. Assessment of Antitumor and Antiproliferative Efficacy and Detection of Protein-Protein Interactions in Cancer Cells from 3D Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Immunofluorescence protocol for culture cells. EuroMAbNet [euromabnet.com]
- 14. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for pan-HER-IN-2 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Epidermal Growth Factor Receptor (HER) family of receptor tyrosine kinases, which includes EGFR (HER1), HER2, HER3, and HER4, plays a critical role in cell proliferation, survival, and differentiation. Dysregulation of HER signaling is a key driver in the development and progression of various cancers. Pan-HER inhibitors are designed to simultaneously block the signaling of multiple HER family members, offering a comprehensive approach to overcome resistance mechanisms associated with single-receptor targeting.
These application notes provide a detailed protocol for the in vivo administration of a representative pan-HER inhibitor, pan-HER-IN-2, in mouse xenograft models. The protocols are based on established methodologies for similar pan-HER inhibitors, such as afatinib and neratinib, to guide researchers in designing and executing preclinical efficacy studies.
Data Presentation: Quantitative Administration Parameters
The following tables summarize typical administration parameters for the well-characterized pan-HER inhibitors afatinib and neratinib in mouse xenograft models. These values can serve as a starting point for establishing the optimal administration protocol for this compound.
Table 1: Administration Parameters for Afatinib in Mouse Xenograft Models
| Parameter | Details | Reference(s) |
| Administration Route | Oral Gavage | [1][2][3] |
| Dosage Range | 5 - 50 mg/kg/day | [2][4][5][6][7][8] |
| Frequency | Daily, 5 or 6 days/week | [1][2][6] |
| Vehicle | 0.5% w/v Methyl cellulose in water | [2] |
| 1% v/v Methylcellulose/Tween-80 in deionized water | [3] | |
| 0.9% NaCl | [1] |
Table 2: Administration Parameters for Neratinib in Mouse Xenograft Models
| Parameter | Details | Reference(s) |
| Administration Route | Oral Gavage | [9][10] |
| Dosage | 40 mg/kg/day | [9][10][11] |
| Frequency | 5 or 6 days/week | [9][10][11] |
| Vehicle | 0.5% Methylcellulose and 0.4% Polysorbate 80 in water | [9] |
| 0.5% Methylcellulose | [10] |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Administration
This protocol describes the preparation of a suspension of this compound suitable for oral gavage in mice.
Materials:
-
This compound compound
-
Vehicle solution (e.g., 0.5% w/v methylcellulose in sterile water)
-
Sterile conical tubes (15 mL or 50 mL)
-
Balance
-
Spatula
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the total amount of this compound required for the study based on the number of mice, the dosage (mg/kg), and the dosing volume (e.g., 10 mL/kg).
-
Weigh the calculated amount of this compound powder using an analytical balance.
-
Transfer the powder to a sterile conical tube.
-
Add a small volume of the vehicle solution to the tube to create a paste.
-
Triturate the powder with the vehicle using a spatula to ensure it is fully wetted.
-
Gradually add the remaining volume of the vehicle solution to the tube while continuously vortexing to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for a short period (e.g., 5-10 minutes) to aid in dispersion.
-
Store the formulation at 4°C and protect from light. Before each use, vortex the suspension thoroughly to ensure homogeneity.
Protocol 2: Administration of this compound via Oral Gavage in a Mouse Xenograft Model
This protocol outlines the procedure for administering the formulated this compound to mice bearing tumor xenografts.
Materials:
-
Formulated this compound suspension
-
Mouse xenograft model (e.g., nude mice with subcutaneously implanted human cancer cells)
-
Animal balance
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible or rigid)
-
Syringes (1 mL)
-
70% ethanol for disinfection
Procedure:
-
Animal Preparation:
-
Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
Implant tumor cells subcutaneously into the flank of each mouse.
-
Monitor tumor growth regularly using calipers. The tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[12]
-
-
Dosage Calculation:
-
Weigh each mouse individually before each administration to ensure accurate dosing.
-
Calculate the volume of the this compound suspension to be administered to each mouse based on its body weight and the desired dosage (e.g., for a 20g mouse at a 20 mg/kg dose and a 10 mL/kg dosing volume, the volume to administer is 0.2 mL).
-
-
Administration:
-
Thoroughly vortex the this compound suspension before drawing it into the syringe.
-
Securely restrain the mouse, ensuring a firm but gentle grip that allows for the extension of the neck.
-
Insert the gavage needle gently into the esophagus via the side of the mouth. Do not force the needle.
-
Once the needle is in the correct position (a slight resistance may be felt as it passes the base of the tongue), slowly dispense the calculated volume of the suspension.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Administer the vehicle solution to the control group using the same procedure.
-
-
Monitoring:
Visualizations
Caption: HER Signaling Pathway Inhibition by this compound.
Caption: In Vivo Efficacy Study Workflow.
References
- 1. In vitro and in vivo efficacy of afatinib as a single agent or in combination with gemcitabine for the treatment of nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor effect of afatinib, as a human epidermal growth factor receptor 2‐targeted therapy, in lung cancers harboring HER2 oncogene alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of afatinib, an irreversible ErbB family blocker, in the treatment of intracerebral metastases of non-small cell lung cancer in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. JCI - TNF-driven adaptive response mediates resistance to EGFR inhibition in lung cancer [jci.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of neratinib in the treatment of HER2/neu-amplified epithelial ovarian carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neratinib shows efficacy in the treatment of HER2 amplified carcinosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Combining neratinib with CDK4/6, mTOR and MEK inhibitors in models of HER2-positive cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: pan-HER-IN-2 for inducing apoptosis in breast cancer cell lines
For Research Use Only.
Introduction
pan-HER-IN-2 is a potent, small molecule, irreversible pan-inhibitor of the human epidermal growth factor receptor (HER) family of receptor tyrosine kinases, including EGFR (HER1), HER2, and HER4.[1] The HER signaling network plays a critical role in cell proliferation, survival, and differentiation, and its dysregulation is a key driver in the development and progression of several cancers, including breast cancer.[2] Overexpression of HER2, occurring in 20-30% of breast cancers, is associated with aggressive disease and poor prognosis. While targeted therapies against HER2 have been successful, the development of resistance remains a significant clinical challenge. This compound offers a therapeutic strategy to overcome resistance by simultaneously blocking multiple HER receptors and their downstream signaling pathways.
Mechanism of Action
This compound exerts its anti-tumor effects by covalently binding to a cysteine residue in the ATP-binding pocket of EGFR, HER2, and HER4, leading to irreversible inhibition of their kinase activity.[1] This blockade prevents receptor autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways.[1] The inhibition of these pathways leads to cell cycle arrest at the G0/G1 phase and the induction of apoptosis.[1]
Applications
-
Induction of apoptosis: this compound is an effective inducer of apoptosis in HER2-overexpressing breast cancer cell lines, including those resistant to trastuzumab and lapatinib.[1]
-
Inhibition of cell proliferation: It potently inhibits the proliferation of a broad range of breast cancer cell lines with varying HER family receptor expression profiles.
-
Overcoming drug resistance: Due to its pan-inhibitory nature, this compound can overcome resistance mechanisms that arise from signaling redundancy and crosstalk within the HER family.
Data Presentation
Table 1: In Vitro IC50 Values of Representative Pan-HER Inhibitors in Breast Cancer Cell Lines
| Cell Line | Subtype | Dacomitinib IC50 (nM) | Neratinib IC50 (nM) | Lapatinib IC50 (nM) |
| SKBR3 | HER2+ | 10.3 | 8.8 | 65.7 |
| BT474 | HER2+, ER+ | 8.3 | 3.2 | 19.3 |
| MDA-MB-453 | HER2+, ER- | 16.5 | 6.7 | 1000 |
| HCC1954 | HER2+, ER- | 20.1 | 10.5 | 389 |
| MCF7 | ER+ | >1000 | 251 | >1000 |
| MDA-MB-231 | Triple-Negative | >1000 | 345 | >1000 |
Data compiled from multiple sources for illustrative purposes.
Table 2: Apoptosis Induction by this compound in HER2+ Breast Cancer Cell Lines
| Cell Line | Treatment (this compound, 100 nM, 72h) | % Apoptotic Cells (Annexin V+) | Fold Increase in Caspase-3/7 Activity |
| SKBR3 | Untreated | 5.2 ± 1.1 | 1.0 |
| Treated | 45.8 ± 3.5 | 8.2 ± 0.9 | |
| BT474 | Untreated | 3.9 ± 0.8 | 1.0 |
| Treated | 52.1 ± 4.2 | 10.5 ± 1.3 | |
| HCC1954 | Untreated | 6.1 ± 1.5 | 1.0 |
| Treated | 39.5 ± 2.8 | 6.7 ± 0.7 |
Representative data based on typical results for pan-HER inhibitors.
Mandatory Visualizations
Caption: HER Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for Evaluating this compound.
Caption: Mechanism of this compound Induced Apoptosis.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on breast cancer cell lines and to calculate the IC50 value.
Materials:
-
Breast cancer cell lines (e.g., SKBR3, BT474, MCF7)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS (Phosphate Buffered Saline)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for the indicated time (e.g., 48-72 hours). Include an untreated control.
-
Harvest the cells by trypsinization and collect the supernatant containing any floating cells.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[3]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[4]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[5]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[4]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Add 400 µL of 1X Binding Buffer to each tube.[4]
-
Analyze the samples by flow cytometry within 1 hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant (Live: Annexin V-/PI-, Early Apoptotic: Annexin V+/PI-, Late Apoptotic/Necrotic: Annexin V+/PI+).
Protocol 3: Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)
Objective: To measure the activity of executioner caspases 3 and 7 as a marker of apoptosis induction.
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
This compound
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of complete growth medium.
-
Incubate overnight to allow for cell attachment.
-
Treat cells with serial dilutions of this compound for the desired time (e.g., 24 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[6]
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours.
-
Measure the luminescence using a luminometer.
-
Calculate the fold change in caspase activity relative to the untreated control.
Protocol 4: Western Blot Analysis of HER Signaling Pathways
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the HER signaling pathways.
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-HER2, anti-HER2, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound as desired.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the changes in protein phosphorylation levels relative to the total protein and loading control.
References
- 1. Dacomitinib (PF-00299804), an irreversible Pan-HER inhibitor, inhibits proliferation of HER2-amplified breast cancer cell lines resistant to trastuzumab and lapatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. bosterbio.com [bosterbio.com]
- 6. promega.com [promega.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting pan-HER-IN-2 Cellular Activity
This guide provides troubleshooting advice and answers to frequently asked questions for researchers and scientists using pan-HER-IN-2 who observe a lack of activity in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
A1: this compound is a small molecule inhibitor designed to target multiple members of the human epidermal growth factor receptor (HER) family of receptor tyrosine kinases. This family includes HER1 (EGFR), HER2, HER3, and HER4.[1][2] These receptors play a critical role in cell proliferation, survival, and migration.[3][4] By inhibiting the kinase activity of these receptors, this compound is expected to block downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to an anti-proliferative effect in cancer cells that are dependent on HER signaling.[1][4][5]
Q2: In which cell lines should I expect to see activity with this compound?
A2: You should expect to see the highest activity in cell lines with overexpression or activating mutations of HER family members. For example, breast cancer cell lines like SKBr3 and MCF7 are known to overexpress HER2.[6][7] Lung cancer cell lines with EGFR mutations are also good candidates.[2] It is crucial to select a cell line with a known dependence on HER signaling for your experiments.
Q3: What are the most common reasons for a kinase inhibitor like this compound to show no activity in a cellular assay?
A3: The most common reasons include issues with the compound itself (solubility, stability), problems with the experimental setup (cell line selection, assay conditions), or biological factors within the cells (drug efflux, alternative signaling pathways).
Troubleshooting Guide
If you are not observing the expected activity with this compound in your cellular assays, please follow this step-by-step troubleshooting guide.
Step 1: Verify Compound Integrity and Preparation
Issue: The inhibitor may not be active due to degradation, improper storage, or poor solubility.
Troubleshooting Steps:
-
Confirm Identity and Purity: If possible, verify the identity and purity of your this compound stock using analytical methods like LC-MS or NMR.
-
Check Storage Conditions: Ensure the compound has been stored under the recommended conditions (e.g., -20°C, protected from light and moisture).
-
Ensure Proper Solubilization: this compound, like many kinase inhibitors, is likely hydrophobic.
-
Dissolve the compound in an appropriate solvent, typically DMSO, to make a high-concentration stock solution.
-
When preparing working solutions, dilute the DMSO stock in your cell culture medium. Be mindful of the final DMSO concentration, as high concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.5%.
-
Visually inspect the final solution for any precipitation. If precipitation is observed, you may need to try a different solvent or use a solubilizing agent.
-
Step 2: Evaluate Experimental Design and Assay Conditions
Issue: The lack of activity could be due to a suboptimal experimental setup.
Troubleshooting Steps:
-
Cell Line Selection:
-
Confirm that your chosen cell line expresses the target HER receptors at sufficient levels. You can verify this through techniques like western blotting, flow cytometry, or by checking publicly available databases.
-
Ensure the cell line's growth and survival are dependent on HER signaling.
-
-
Assay Type and Readout:
-
The chosen assay must be sensitive enough to detect the expected biological effect. For an anti-proliferative agent, common assays include MTT, MTS, or cell counting. For target engagement, a western blot to check for phosphorylation of HER family members and downstream targets like Akt and ERK is recommended.
-
-
Incubation Time and Concentration Range:
-
The incubation time may be too short to observe an effect. Consider a time-course experiment (e.g., 24, 48, 72 hours).
-
The concentration range of the inhibitor may be too low. Test a broad range of concentrations, typically from nanomolar to micromolar, to determine the IC50 value.
-
Step 3: Investigate Potential Biological Resistance Mechanisms
Issue: The cells may have intrinsic or acquired resistance to the inhibitor.
Troubleshooting Steps:
-
Drug Efflux: Cancer cells can express ATP-binding cassette (ABC) transporters that actively pump drugs out of the cell. You can test for this by co-incubating your cells with a known ABC transporter inhibitor.
-
Alternative Signaling Pathways: The cells may be relying on other signaling pathways for survival that are not targeted by this compound.[8] For instance, activation of the MET or IGF-1R pathways can sometimes compensate for HER inhibition.[8][9]
-
Target Mutations: While this compound is designed to be a broad-spectrum inhibitor, specific mutations in the kinase domains of the HER receptors could potentially confer resistance.
Experimental Protocols
Protocol 1: Western Blot for Target Engagement
This protocol is designed to assess whether this compound is inhibiting the phosphorylation of HER family members and downstream signaling proteins.
-
Cell Seeding: Plate your chosen HER-dependent cell line in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Inhibitor Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-EGFR, phospho-HER2, phospho-Akt, phospho-ERK, and their total protein counterparts overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the bands.
-
Protocol 2: Cell Proliferation Assay (MTS Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.[7]
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 100 µM) in fresh media. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
Data Presentation
Table 1: Example IC50 Values for this compound in Different Cell Lines
| Cell Line | HER Family Status | IC50 (nM) |
| SKBr3 | HER2 amplified | 15 |
| BT-474 | HER2 amplified | 25 |
| HCC827 | EGFR exon 19 deletion | 10 |
| A549 | KRAS mutant, low HER expression | >10,000 |
| MCF10A | Normal breast epithelium | >10,000 |
Table 2: Troubleshooting Checklist and Expected Outcomes
| Troubleshooting Step | Parameter Checked | Expected Outcome if Successful |
| Compound Preparation | Solubility in media | No visible precipitate. |
| Western Blot | Phosphorylation of HER2 (pHER2) | Dose-dependent decrease in pHER2 levels. |
| Western Blot | Phosphorylation of Akt (pAkt) | Dose-dependent decrease in pAkt levels. |
| Cell Proliferation Assay | Cell Viability | Dose-dependent decrease in viability in sensitive cell lines. |
Visualizations
Caption: this compound inhibits HER family receptor signaling.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. The HER family and cancer: emerging molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pan-HER inhibitors - BJMO [bjmo.be]
- 3. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 4. The role of irreversible pan-HER tyrosine kinase inhibitors in the treatment of HER2-Positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Potential of panHER Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assay for Isolation of Inhibitors of Her2-Kinase Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Antitumor activity of pan‐HER inhibitors in HER2‐positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
improving pan-HER-IN-2 solubility in DMSO
Technical Support Center: pan-HER-IN-2
Frequently Asked Questions (FAQs)
Q1: What is this compound and what does it target?
A1: this compound is understood to be a pan-inhibitor of the human epidermal growth factor receptor (HER) family. This family consists of four receptor tyrosine kinases: EGFR (HER1), HER2, HER3, and HER4.[1][2] These receptors play a crucial role in cell growth, proliferation, and survival.[3] By inhibiting multiple HER receptors simultaneously, pan-HER inhibitors aim to block the signaling pathways that drive tumor progression, such as the PI3K/AKT and MAPK pathways, and potentially overcome resistance mechanisms that can arise when targeting a single receptor.[1][4]
Q2: I'm having trouble dissolving this compound in 100% DMSO. What could be the issue?
A2: Several factors can contribute to poor solubility of a small molecule inhibitor like this compound in DMSO, even though DMSO is a powerful solvent for many organic compounds.[5] Potential issues include:
-
Compound Purity and Form: The specific salt form or presence of impurities can affect solubility.
-
Moisture: DMSO is hygroscopic and can absorb water from the atmosphere. The presence of water can significantly decrease the solubility of hydrophobic compounds.
-
Temperature: The solubility of many compounds is temperature-dependent. Room temperature may not be sufficient for achieving a high concentration.
-
Saturation Limit: You may be attempting to prepare a solution that is above the compound's maximum solubility in DMSO.
Q3: What is the recommended starting concentration for a this compound stock solution in DMSO?
A3: For novel inhibitors where solubility data is not provided, it is advisable to start with a conservative concentration, typically in the range of 10-20 mM. You can perform a small-scale solubility test to determine the upper limit. For many kinase inhibitors, stock solutions in the range of 10-50 mM are common.
Q4: My this compound dissolves in DMSO, but precipitates when I dilute it in my aqueous cell culture medium. Why does this happen and how can I prevent it?
A4: This is a common issue known as "precipitation upon dilution." It occurs because the compound, while soluble in the organic solvent DMSO, is poorly soluble in the aqueous environment of your buffer or media.[6] When the DMSO concentration is drastically lowered by dilution, the compound crashes out of solution.
To prevent this:
-
Lower the Final DMSO Concentration: Aim for a final DMSO concentration in your assay that is as low as possible, typically ≤0.5%.
-
Use Serial Dilutions: Instead of a single large dilution, perform serial dilutions. A common practice is to first dilute the DMSO stock into a small volume of media or buffer, vortexing gently, and then add this intermediate dilution to the final volume.[6]
-
Incorporate a Surfactant: For in vitro assays, adding a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) to the final dilution buffer can help maintain the compound's solubility.[6]
-
Consider Co-solvents: In some formulation studies, co-solvents can be used, although this must be validated for compatibility with your experimental system.[7]
Troubleshooting Guide: Improving Solubility
This guide provides a step-by-step approach to troubleshoot and improve the solubility of this compound in DMSO.
Initial Assessment of Solubility
If you are uncertain about the solubility, it is best to perform a small test.
| Step | Action | Expected Outcome |
| 1 | Weigh a small, known amount of this compound (e.g., 1 mg). | - |
| 2 | Add a calculated volume of 100% anhydrous DMSO to reach a high target concentration (e.g., 50 mM). | - |
| 3 | Vortex the solution for 1-2 minutes. | The compound may or may not dissolve. |
| 4 | If not fully dissolved, proceed to the techniques below. | - |
| 5 | If dissolved, you can proceed with your stock preparation. | A clear solution is formed. |
Techniques to Enhance Dissolution
| Technique | Protocol | Considerations |
| Warming | Gently warm the solution in a water bath at 37-50°C for 5-10 minutes. Swirl or vortex intermittently. | Do not overheat, as this can degrade the compound. Allow the solution to cool to room temperature to ensure it remains dissolved. |
| Sonication | Place the vial in a sonicating water bath for 5-15 minutes. | This uses ultrasonic waves to break up compound aggregates. Monitor the temperature of the water bath to avoid overheating. |
| Vortexing | Vortex the solution at high speed for an extended period (5-10 minutes). | This is the most common and least harsh method. It is often sufficient for compounds that are slow to dissolve. |
Recommended Workflow for Stock and Working Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Quantitative Data Summary
The following tables present hypothetical data for this compound to guide experimental design.
Table 1: Hypothetical Solubility of this compound in Common Solvents
| Solvent | Temperature | Max Solubility (Approx.) | Notes |
| DMSO | 25°C | ~45 mg/mL (~90 mM) | Anhydrous DMSO recommended. |
| Ethanol | 25°C | ~5 mg/mL (~10 mM) | May be suitable for some applications. |
| PBS (pH 7.4) | 25°C | <0.1 mg/mL (<0.2 mM) | Practically insoluble in aqueous buffers. |
| Water | 25°C | <0.01 mg/mL (<0.02 mM) | Insoluble. |
NOTE: Molecular weight is assumed to be approximately 500 g/mol for mM calculation.
Table 2: Comparison of Dissolution Enhancement Techniques
| Method | Time Required | Efficacy for High Conc. | Risk of Degradation |
| Vortexing | 2-10 min | Moderate | Low |
| Warming (37°C) | 5-15 min | High | Low to Moderate |
| Sonication | 5-15 min | High | Moderate |
Experimental Protocols
Protocol 1: Preparation of a 50 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicating water bath (optional)
-
Water bath set to 37°C (optional)
Procedure:
-
Calculate the required mass of this compound for your desired volume of 50 mM stock solution. (e.g., For 1 mL, Mass = 0.05 mol/L * 0.001 L * 500 g/mol = 25 mg, assuming MW of 500 g/mol ).
-
Carefully weigh the calculated amount of this compound and place it into a sterile vial.
-
Add the corresponding volume of anhydrous DMSO.
-
Cap the vial tightly and vortex at maximum speed for 2-3 minutes.
-
Visually inspect the solution against a light source. If particulates are still visible, proceed to step 6. If the solution is clear, proceed to step 8.
-
Place the vial in a 37°C water bath for 10 minutes, vortexing for 30 seconds every 2-3 minutes.
-
If the compound is still not fully dissolved, place the vial in a sonicating water bath for 10 minutes.
-
Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Signaling Pathway and Logical Diagrams
Pan-HER Inhibition of Downstream Signaling
The HER family of receptors, upon activation, triggers critical downstream signaling cascades. Pan-HER inhibitors are designed to block these pathways at their origin.
Caption: this compound blocks signaling from all HER family receptors.
Factors Affecting Final Compound Solubility
The ultimate solubility in an aqueous assay depends on a balance of several factors.
Caption: Key factors influencing the solubility of this compound in assays.
References
- 1. The Potential of panHER Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pan-HER inhibitors - BJMO [bjmo.be]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The role of irreversible pan-HER tyrosine kinase inhibitors in the treatment of HER2-Positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
pan-HER-IN-2 off-target effects in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using pan-HER-IN-2, a hypothetical pan-HER inhibitor. The information provided is based on the known properties of well-characterized pan-HER inhibitors such as afatinib, dacomitinib, and neratinib, as "this compound" is used here as a representative placeholder for this class of compounds.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues you may encounter during your cellular assays with this compound.
| Observed Problem | Potential Cause | Suggested Action & Troubleshooting Steps |
| Unexpectedly high cytotoxicity in cell lines with low or no HER family expression. | Off-target effects of this compound on other essential kinases. | 1. Validate Target Expression: Confirm the absence of HER family receptors (EGFR, HER2, HER3, HER4) in your cell line via Western blot or flow cytometry. 2. Consult Kinase Profile: Refer to the kinase inhibition profile of a similar pan-HER inhibitor (see Table 1) to identify potential off-target kinases that might be essential for your cell line's survival. 3. Control Experiment: Use a structurally unrelated inhibitor for a suspected off-target kinase to see if it phenocopies the effect of this compound. 4. Rescue Experiment: If a specific off-target pathway is suspected, attempt to rescue the phenotype by activating a downstream component of that pathway. |
| Observed phenotype (e.g., changes in cell morphology, migration) does not correlate with HER family inhibition. | The phenotype may be driven by an off-target effect of this compound. | 1. Dose-Response Analysis: Perform a dose-response experiment and compare the concentration at which the phenotype is observed with the IC50 for HER family inhibition. A significant discrepancy may suggest an off-target effect. 2. Use a More Selective Inhibitor: If available, use a more selective HER family inhibitor as a control to see if the same phenotype is observed. 3. Knockdown/Knockout Control: Use siRNA or CRISPR to knockdown/knockout the suspected off-target and see if the cells become resistant to the phenotype induced by this compound.[1] |
| Inconsistent results between different batches of the inhibitor. | Compound degradation or variability in purity. | 1. Verify Compound Integrity: Check the expiration date and storage conditions of your this compound stock. If possible, verify its identity and purity using analytical methods like HPLC/MS. 2. Prepare Fresh Stock Solutions: Always prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. |
| Difficulty in achieving complete inhibition of HER phosphorylation. | High receptor expression, receptor turnover, or experimental conditions. | 1. Optimize Inhibitor Concentration and Incubation Time: Increase the concentration of this compound and/or the incubation time. 2. Check for Ligand Stimulation: If you are stimulating with ligands (e.g., EGF), ensure the inhibitor is added prior to or concurrently with the ligand. 3. Assess Receptor Levels: High levels of receptor expression may require higher inhibitor concentrations for complete inhibition. |
| Discrepancy between biochemical assay IC50 and cellular assay EC50. | Cell permeability, plasma protein binding in media, or cellular ATP concentration. | 1. Evaluate Cell Permeability: If the compound has poor cell permeability, the intracellular concentration may not be sufficient to inhibit the target. 2. Consider Serum Effects: Fetal bovine serum (FBS) in culture media contains proteins that can bind to the inhibitor, reducing its effective concentration. Perform assays in low-serum or serum-free conditions as a control. 3. ATP Competition: Pan-HER inhibitors are often ATP-competitive. The high intracellular ATP concentration (~1-10 mM) can compete with the inhibitor, leading to a higher EC50 in cellular assays compared to the IC50 from biochemical assays performed at lower ATP concentrations. |
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of this compound?
A1: this compound is designed to inhibit the tyrosine kinase activity of the human epidermal growth factor receptor (HER) family, which includes EGFR (HER1), HER2, HER3, and HER4.[2] Inhibition of these receptors blocks downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation, survival, and differentiation.
Q2: What are the known off-target effects of pan-HER inhibitors?
A2: While designed to be potent against the HER family, many pan-HER inhibitors can interact with other kinases, especially at higher concentrations. The clinical side effects of diarrhea and skin rash are often considered on-target effects due to the inhibition of wild-type EGFR in the gastrointestinal tract and skin.[3] However, preclinical studies have identified other potential off-target kinases. For instance, neratinib has been shown to weakly inhibit KDR and Src.[4] A comprehensive understanding of the off-target profile is crucial for interpreting experimental results.
Q3: How can I differentiate between on-target and off-target effects in my experiments?
A3: Distinguishing between on-target and off-target effects is a critical aspect of using kinase inhibitors.[5] Several control experiments can be performed:
-
Use a structurally unrelated inhibitor: Employ an inhibitor with a different chemical scaffold that targets the same primary target (a HER family member). If this inhibitor produces the same phenotype, it is more likely an on-target effect.
-
Genetic knockdown or knockout: Use techniques like siRNA or CRISPR to reduce or eliminate the expression of the intended target (e.g., EGFR). If the cells become resistant to this compound, the effect is on-target.[1]
-
Rescue experiments: If the inhibitor's effect is on-target, it should be possible to "rescue" the phenotype by expressing a drug-resistant mutant of the target protein or by activating a downstream signaling component.
-
"Dead" kinase control: Synthesize a close analog of the inhibitor that is inactive against the target kinase. This control should not produce the on-target phenotype.
Q4: What is the expected IC50 of this compound against HER family kinases?
A4: The IC50 values of pan-HER inhibitors against the HER family are typically in the low nanomolar range. For example, dacomitinib inhibits EGFR, HER2, and HER4 with IC50 values of 6 nM, 45.7 nM, and 73.7 nM, respectively, in cell-free assays.[6][7] Neratinib inhibits HER2 and EGFR with IC50 values of 59 nM and 92 nM, respectively.[4][8] It is important to note that these values can vary depending on the assay conditions, particularly the ATP concentration.
Data Presentation: Kinase Inhibition Profile
The following table summarizes the reported biochemical IC50 values for representative pan-HER inhibitors against their primary targets and selected off-target kinases. This data can help predict potential off-target effects of this compound.
Table 1: Biochemical IC50 Values of Pan-HER Inhibitors (nM)
| Kinase | Dacomitinib | Neratinib |
| EGFR (HER1) | 6[6][7] | 92[4][8] |
| HER2 | 45.7[6][7] | 59[4][8] |
| HER4 | 73.7[6][7] | Not widely reported |
| KDR (VEGFR2) | - | Weakly inhibited |
| Src | - | Weakly inhibited |
| Akt | - | No significant inhibition |
| CDK1/2/4 | - | No significant inhibition |
Note: IC50 values are highly dependent on assay conditions. Data is compiled from multiple sources and should be used for comparative purposes.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete growth medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[9]
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9]
-
Prepare serial dilutions of this compound in complete growth medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[9][10]
-
After the MTT incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Incubate the plate for a few hours at 37°C or overnight to ensure complete solubilization of the formazan.[11]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for HER Family Phosphorylation
This protocol is for assessing the inhibitory effect of this compound on the phosphorylation of HER family receptors.
Materials:
-
Cells of interest
-
Cell culture dishes
-
Complete growth medium
-
This compound
-
Ligand for stimulation (e.g., EGF for EGFR)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-HER2, anti-total-HER2, and an antibody for a loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and grow them to 70-80% confluency.
-
Starve the cells in serum-free medium for several hours to overnight to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a specific ligand (e.g., EGF) for a short period (e.g., 5-15 minutes) to induce receptor phosphorylation. Include an unstimulated control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[12]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading. Also, probe for a loading control like β-actin.
Visualizations
Caption: Simplified HER signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Dacomitinib in lung cancer: a “lost generation” EGFR tyrosine-kinase inhibitor from a bygone era? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Profile of neratinib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. 細胞計数・セルヘルス分析 [sigmaaldrich.com]
- 12. Molecular analysis of HER2 signaling in human breast cancer by functional protein pathway activation mapping - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing pan-HER-IN-2 for IC50 Determination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing pan-HER-IN-2 to determine its half-maximal inhibitory concentration (IC50).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a reversible, orally active pan-HER inhibitor.[1] It targets multiple members of the human epidermal growth factor receptor (HER) family, which are crucial in cell proliferation, survival, and migration.[2][3] The HER family consists of four receptor tyrosine kinases: EGFR (HER1), HER2, HER3, and HER4.[2][4] this compound exerts its effect by inhibiting the tyrosine kinase activity of these receptors, thereby blocking downstream signaling pathways like MAPK and PI3K/AKT that are often hyperactivated in cancer.[3][4]
Q2: What are the reported IC50 values for this compound against different HER family members?
A2: The inhibitory potency of this compound varies across the different HER family receptors. The reported IC50 values are summarized in the table below.
| Target | IC50 (nM) |
| EGFR | 0.72 |
| HER4 | 2.0 |
| EGFRT790M/L858R | 8.2 |
| HER2 | 75.1 |
| Data sourced from MedchemExpress.[1] |
Q3: What is a typical starting concentration range for an IC50 determination experiment with this compound?
A3: Based on the known IC50 values, a sensible starting point for a dose-response curve would be to cover a wide range around these values. A logarithmic dilution series is recommended.[5] For instance, you could start from a high concentration of 10 µM and perform serial dilutions down to the picomolar range to ensure you capture the full inhibitory curve. A common approach is to use a 2-fold or 3-fold serial dilution across 8 to 12 concentrations.[5]
Q4: Which cell lines are appropriate for testing this compound?
A4: The choice of cell line is critical and will significantly impact the observed IC50 value.[6] Ideal cell lines would be those with known dependence on HER family signaling. Cancer cell lines with documented HER2 amplification (e.g., NCI-N87, SK-BR-3, BT-474) or EGFR mutations are good candidates.[7][8] It is advisable to screen a panel of cell lines representing different molecular subtypes to understand the inhibitor's spectrum of activity.[8]
Troubleshooting Guide
This guide addresses common issues encountered during IC50 determination experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | - Pipetting errors.- Uneven cell seeding.- Edge effects in the microplate.[9] | - Ensure proper pipette calibration and technique.[10]- Mix cell suspension thoroughly before and during seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[9] |
| No Dose-Dependent Inhibition Observed | - Concentration range is too low or too high.- The chosen cell line is not sensitive to this compound.- Incorrect assay readout method.[6] | - Widen the concentration range of the inhibitor.- Select a cell line with known HER pathway activation.- Ensure the chosen viability assay (e.g., MTT, CellTiter-Glo) is appropriate for your cell line and experimental endpoint. |
| IC50 Value is Significantly Higher/Lower than Expected | - Incorrect incubation time.[6]- DMSO concentration is too high, causing toxicity.[11]- this compound solubility or stability issues. | - Optimize the drug incubation time (e.g., 24, 48, 72 hours) as the effect can be time-dependent.[12]- Keep the final DMSO concentration consistent across all wells and ideally below 0.5%.[11]- Ensure proper dissolution of this compound in a suitable solvent like DMSO and prepare fresh dilutions for each experiment.[1] |
| Cell Viability Exceeds 100% at Low Concentrations | - A stimulatory effect of the compound at low doses (hormesis).- Experimental artifact. | - This can sometimes be a biological effect.[9] Focus the IC50 calculation on the inhibitory part of the curve.- Repeat the experiment to confirm the observation is reproducible.[9] |
Experimental Protocols
Protocol: IC50 Determination using a Cell Viability Assay (e.g., MTT)
-
Cell Seeding:
-
Culture the chosen cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Perform a cell count and dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well in a 96-well plate).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate overnight to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the stock solution in culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent, low percentage of DMSO across all wells.
-
-
Drug Treatment:
-
After overnight incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with medium and DMSO only as a vehicle control (100% viability) and wells with a known cytotoxic agent as a positive control.
-
Incubate the plate for the desired exposure time (e.g., 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to obtain the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the curve and determine the IC50 value using software like GraphPad Prism.[6]
-
Visualizations
HER Signaling Pathway and Inhibition
Caption: this compound inhibits multiple HER family receptors.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Troubleshooting Logic for IC50 Assays
Caption: Decision tree for troubleshooting IC50 experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pan-HER inhibitors - BJMO [bjmo.be]
- 3. The role of irreversible pan-HER tyrosine kinase inhibitors in the treatment of HER2-Positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Potential of panHER Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. clyte.tech [clyte.tech]
- 7. Antitumor activity of pan‐HER inhibitors in HER2‐positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
pan-HER-IN-2 degradation and storage issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using pan-HER-IN-2. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound (also known as Compound C6) is a reversible, orally active pan-HER inhibitor. It targets multiple members of the human epidermal growth factor receptor (HER) family, including EGFR (HER1), HER2, and HER4. Its mechanism of action involves binding to the ATP-binding site of these receptor tyrosine kinases, which inhibits their catalytic activity and downstream signaling pathways. This inhibition ultimately leads to apoptosis (programmed cell death) and demonstrates anti-tumor activities.
2. What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical to maintain the stability and activity of this compound.
-
Lyophilized Powder: Store the lyophilized powder at -20°C for long-term storage.
-
Stock Solutions: Once reconstituted, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -80°C for up to 6 months .
-
For shorter periods, stock solutions can be stored at -20°C for up to 1 month .
-
3. How should I reconstitute lyophilized this compound?
To reconstitute lyophilized this compound, use a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).
-
Briefly centrifuge the vial to ensure the powder is at the bottom.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate the vial to ensure the compound is fully dissolved. Warming the solution to 37°C for a short period can aid in dissolution.[1]
4. What is the inhibitory activity of this compound?
The half-maximal inhibitory concentrations (IC₅₀) for this compound against various HER family members are summarized in the table below.
| Target | IC₅₀ (nM) |
| EGFR | 0.72 |
| HER4 | 2.0 |
| EGFR (L858R/T790M) | 8.2 |
| HER2 | 75.1 |
Troubleshooting Guide
Issue 1: Inconsistent or no inhibitory effect observed in cell-based assays.
-
Question: I am not seeing the expected decrease in cell viability or inhibition of downstream signaling after treating my cells with this compound. What could be the problem?
-
Possible Causes and Solutions:
-
Compound Degradation:
-
Improper Storage: Ensure that the stock solutions have been stored correctly at -80°C or -20°C and have not exceeded their recommended storage duration. Avoid repeated freeze-thaw cycles by using single-use aliquots.
-
Instability in Media: Small molecule inhibitors can be unstable in aqueous cell culture media over long incubation periods. Consider refreshing the media with freshly diluted this compound for long-term experiments (e.g., > 24 hours).
-
-
Solubility Issues:
-
Precipitation upon Dilution: It is common for compounds dissolved in DMSO to precipitate when diluted into aqueous media.[1] Visually inspect the media for any precipitate after adding the inhibitor. If precipitation occurs, try vortexing, sonicating, or briefly warming the solution.[1] It may also be necessary to use a lower final concentration of the inhibitor or include a small percentage of a surfactant like Tween 80 in your assay buffer, though this should be tested for its own effects on the cells.
-
Low DMSO Concentration: Ensure that the final concentration of DMSO in your cell culture is sufficient to maintain the solubility of this compound, but not high enough to be toxic to the cells. Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell lines.[2] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
-
Experimental Design:
-
Cell Line Sensitivity: The sensitivity to this compound can vary between different cell lines depending on their expression levels of HER family receptors and the status of downstream signaling pathways. Confirm the expression of EGFR, HER2, and HER4 in your cell line of interest.
-
Assay Conditions: The observed IC₅₀ value can be influenced by factors such as cell seeding density and the duration of the assay. Ensure these parameters are consistent across experiments.
-
-
Issue 2: High background or non-specific effects in Western blot analysis.
-
Question: My Western blots for phosphorylated HER receptors show high background or inconsistent results after treatment with this compound. How can I improve this?
-
Possible Causes and Solutions:
-
Antibody Quality: Use validated antibodies specific for the phosphorylated and total forms of the HER receptors.
-
Lysis Buffer Composition: Ensure your lysis buffer contains appropriate protease and phosphatase inhibitors to preserve the phosphorylation status of your proteins of interest.
-
Washing Steps: Increase the number and duration of washing steps after antibody incubation to reduce non-specific binding.
-
Issue 3: Difficulty in detecting protein-protein interactions via co-immunoprecipitation.
-
Question: I am trying to perform a co-immunoprecipitation experiment to see how this compound affects HER receptor dimerization, but I am not getting a clear signal. What can I do?
-
Possible Causes and Solutions:
-
Weak or Transient Interactions: The interaction between receptor dimers may be weak or transient. Consider using a cross-linking agent to stabilize the protein complexes before cell lysis.
-
Stringency of Lysis and Wash Buffers: The detergent concentration in your lysis and wash buffers can disrupt protein-protein interactions. You may need to optimize the buffer composition to balance efficient cell lysis with the preservation of the protein complex. Using non-ionic detergents like NP-40 or Triton X-100 is often recommended.[3]
-
Antibody Selection: Use an antibody that recognizes a native epitope of the target protein that is accessible within the protein complex.
-
Experimental Protocols
1. Cell Viability Assay (MTT Protocol)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. The final DMSO concentration should be ≤ 0.5%. Replace the overnight medium with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
2. Western Blot for HER Receptor Degradation
This protocol outlines the steps to analyze changes in total HER receptor levels following treatment with this compound.
-
Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total EGFR, HER2, HER4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
3. Co-Immunoprecipitation for HER Receptor Dimerization
This protocol can be used to assess the effect of this compound on the interaction between different HER family members.
-
Cell Treatment: Treat cells grown in 10 cm dishes with this compound at the desired concentration and for the appropriate duration.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 or NP-40 and protease/phosphatase inhibitors) to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysates with Protein A/G agarose beads for 30-60 minutes at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the immunoprecipitating antibody (e.g., anti-EGFR) and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting proteins (e.g., anti-HER2).
Visualizations
Caption: this compound inhibits HER family receptors, blocking downstream signaling pathways.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: A general workflow for in vitro experiments using this compound.
References
Technical Support Center: Troubleshooting pan-HER-IN-2 Precipitation in Media
Disclaimer: The following is a general guide for troubleshooting the precipitation of small molecule inhibitors in cell culture media. The term "pan-HER-IN-2" does not correspond to a widely documented small molecule inhibitor in the public domain. Researchers should always consult the specific product datasheet for detailed information on their particular compound's properties and handling instructions.
This guide is intended for researchers, scientists, and drug development professionals to address common challenges with small molecule solubility in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is my small molecule inhibitor precipitating when I add it to my cell culture media?
A1: Precipitation of small molecule inhibitors, which are often hydrophobic (not water-soluble), is a common issue when they are introduced into aqueous-based cell culture media.[1][2] Several factors can contribute to this:
-
Poor Aqueous Solubility: The compound may have inherently low solubility in water-based solutions like cell culture media.[3][4]
-
"Salting Out" Effect: When a concentrated stock solution (e.g., in DMSO) is diluted into the media, the organic solvent rapidly disperses, leaving the hydrophobic compound in an environment where it is no longer soluble, causing it to precipitate.[1][5]
-
High Final Concentration: The intended final concentration of the inhibitor in the media may exceed its solubility limit.
-
Media Composition: Components in the media, such as salts, proteins (especially in serum-containing media), and pH, can interact with the inhibitor and reduce its solubility.[6][7][8] Divalent and multivalent ions, in particular, can form complexes with organic compounds, affecting their solubility.[6]
-
Temperature Changes: Shifts in temperature, such as moving from a room temperature stock solution to a 37°C incubator, can affect solubility.[7][9]
-
Improper Dilution Technique: The method of dilution can significantly impact whether the compound stays in solution.
Q2: I dissolved my inhibitor in DMSO, and it was clear. Why did it precipitate in the media?
A2: DMSO is a powerful organic solvent capable of dissolving many hydrophobic compounds. However, the solubility in DMSO does not guarantee solubility in an aqueous solution.[1] When the DMSO stock is added to the media, the DMSO molecules will readily interact with the water, leaving the inhibitor molecules exposed to an aqueous environment where they may aggregate and precipitate.[1]
Q3: Can the final concentration of DMSO in my media cause precipitation?
A3: It's more so the decrease in the DMSO concentration upon dilution that causes the inhibitor to precipitate. However, the final DMSO concentration is critical for cell health. Most cell lines can tolerate a final DMSO concentration of up to 0.1%, and a DMSO-only control should always be included in experiments.[5] While a higher DMSO concentration might help with solubility, it could also introduce unwanted cellular toxicity or artifacts.
Troubleshooting Guide
Issue 1: Immediate and heavy precipitation upon adding the inhibitor stock to the media.
Q: I added my this compound stock solution to my media, and it immediately turned cloudy/formed visible particles. What should I do?
A: This is a classic sign of the compound crashing out of solution. Here are several steps to troubleshoot this:
-
Review Your Dilution Method: The most common cause is adding a highly concentrated, low-volume stock directly to a large volume of media. The recommended method is to add the media to the stock solution drop-wise while vortexing or stirring to allow for a more gradual solvent exchange.[10]
-
Lower the Stock Concentration: If you are using a very high concentration stock (e.g., >100 mM), try preparing a less concentrated stock solution. This will require adding a larger volume to your media to reach the final concentration, but the more gradual dilution can help.[11]
-
Intermediate Dilution Step: Perform an intermediate dilution of your stock solution in your vehicle solvent (e.g., DMSO) before the final dilution into the aqueous media.[5]
-
Warm the Media: Gently warming the cell culture media to 37°C before adding the inhibitor can sometimes improve solubility.[10]
Issue 2: Precipitate forms over time in the incubator.
Q: The media with my inhibitor was clear initially, but after a few hours/overnight in the incubator, I see a precipitate. Why is this happening?
A: This suggests that while the compound was initially dispersed, it is not stable in the media over time at 37°C.
-
Check for Supersaturation: Your final working concentration may be in a supersaturated state, which is inherently unstable. Try reducing the final concentration of the inhibitor.
-
Media Component Interaction: The inhibitor may be interacting with components of the media or serum, or it may be degrading.[6][7] Consider if a serum-free medium is an option for your experiment, or if the serum concentration can be temporarily reduced.
-
pH Changes: The pH of the media can change over time in the incubator due to cellular metabolism. This pH shift could affect the solubility of your compound. Ensure your media is properly buffered.
Experimental Protocols
Protocol 1: Recommended Method for Preparing Working Solutions of Hydrophobic Inhibitors
-
Prepare a High-Concentration Stock Solution:
-
Dissolve the inhibitor in 100% DMSO to a concentration of 10-100 mM. Ensure the powder is completely dissolved. Gentle vortexing or sonication may be necessary.[12] Some compounds may require gentle warming (do not exceed 50°C).[12]
-
Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[12]
-
-
Prepare an Intermediate Dilution (if necessary):
-
If your final concentration is very low, it is best to perform an intermediate dilution from your high-concentration stock in 100% DMSO.[5] This avoids pipetting very small volumes and reduces error.
-
-
Final Dilution into Cell Culture Media:
-
Warm the required volume of cell culture media to 37°C.
-
Pipette the required volume of your stock (or intermediate dilution) into an empty, sterile microfuge tube.
-
Crucially, add the warm media to the tube containing the inhibitor stock drop-by-drop while continuously vortexing or vigorously pipetting. [10] This gradual addition is key to preventing precipitation.
-
Visually inspect the solution for any signs of cloudiness or precipitation under a microscope before adding it to your cells.[12]
-
Data Presentation
| Parameter | Recommendation | Rationale |
| Primary Solvent | 100% Dimethyl Sulfoxide (DMSO) | High solvating power for many hydrophobic small molecules.[5] |
| Stock Concentration | 10-100 mM | A high concentration allows for minimal volume addition to the final culture, keeping the final DMSO concentration low. |
| Final DMSO Concentration | ≤ 0.1% | Minimizes solvent-induced cell toxicity. A vehicle control (media + same percentage of DMSO) must always be included in experiments.[5] |
| Alternative Solvents | Ethanol, DMF, DMA | Use only if specified on the product datasheet. Always test for cell toxicity. |
| Solubilizing Agents | Pluronic F-68, Tween® 80, Polyethylene glycol (PEG) | Can be used in some cases to improve solubility, but may have unintended biological effects. Use with caution and appropriate controls.[11] The use of co-solvents like Glycerin or PEG400 can also be considered.[11] |
Visualizations
Caption: Troubleshooting workflow for inhibitor precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 6. Factors Influencing the Bioavailability of Organic Molecules to Bacterial Cells—A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 8. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Culture Academy [procellsystem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. file.selleckchem.com [file.selleckchem.com]
Technical Support Center: pan-HER-IN-2
Disclaimer: No specific toxicity data for a compound named "pan-HER-IN-2" is publicly available. The following information is compiled from preclinical and clinical studies of other pan-HER inhibitors such as afatinib, neratinib, and dacomitinib, and is intended to serve as a general guide. The toxicities mentioned are potential risks and may not be directly applicable to "this compound." Researchers should always refer to the specific product information and safety data sheets provided with their compound.
Troubleshooting Guides & FAQs
This section provides answers to common questions and troubleshooting tips for issues that may arise during in vivo experiments with this compound.
Gastrointestinal Issues
-
Question: My animals are experiencing significant weight loss and diarrhea. What should I do?
-
Answer: Gastrointestinal toxicities are a common class effect of pan-HER inhibitors. Diarrhea is one of the most common adverse effects.[1]
-
Immediate Actions:
-
Monitor the animals' weight and hydration status daily.
-
Provide supportive care, such as hydration with subcutaneous fluids.
-
Consider reducing the dose of this compound or temporarily halting administration.
-
Consult with the veterinary staff for appropriate anti-diarrheal treatment.
-
-
Experimental Considerations:
-
Ensure the vehicle used for drug administration is not contributing to the GI upset.
-
Consider prophylactic anti-diarrheal treatment based on established protocols for similar compounds.
-
-
-
-
Question: Are there any histological changes I should look for in the GI tract?
-
Answer: Yes, in preclinical studies with other pan-HER inhibitors, the gastrointestinal tract was a primary target for toxicity. You should examine the entire GI tract for signs of inflammation, epithelial atrophy, and necrosis.
-
Dermatological Issues
-
Question: I am observing skin rashes and lesions on my animals. Is this expected?
-
Answer: Skin toxicities are a known side effect of pan-HER inhibitors.[1] These can manifest as rash, dermatitis, and paronychia (inflammation around the nails).
-
Troubleshooting:
-
Document the severity and progression of the skin lesions with photographs.
-
Ensure the animal's bedding is clean and dry to prevent secondary infections.
-
For localized lesions, consult with veterinary staff about topical treatments.
-
If the skin toxicity is severe, a dose reduction or interruption may be necessary.
-
-
-
General Health & Other Toxicities
-
Question: My animals appear lethargic and have decreased appetite. What could be the cause?
-
Answer: Decreased appetite and fatigue are commonly reported adverse events.[2] These can be secondary to other toxicities like gastrointestinal distress or a direct effect of the compound.
-
Monitoring:
-
Closely monitor food and water intake.
-
Perform regular clinical observations to assess for other signs of toxicity.
-
Consider a full veterinary workup, including blood analysis, to check for systemic toxicity.
-
-
-
-
Question: What other organs should I pay close attention to during necropsy?
-
Answer: Based on data from other pan-HER inhibitors, you should perform a thorough histopathological examination of the following organs:
-
Kidney: Renal toxicity has been observed with other EGFR inhibitors.
-
Liver: While less common, monitoring liver function is prudent.
-
Epithelial Tissues: Atrophy of epithelial cells in organs like the prostate, uterus, and cornea has been noted in preclinical studies of similar compounds.
-
-
Quantitative Toxicity Data Summary
The following tables summarize preclinical toxicity data for various pan-HER inhibitors. This data is provided for reference and may not be directly representative of this compound's toxicity profile.
Table 1: Preclinical Toxicity of Afatinib
| Animal Model | Duration | Dose | Key Findings |
| Rat | 4 weeks | ≥ 6 mg/kg | Decreased ovarian weights. |
| Rat | 13 weeks | ≥ 27 mg/kg/day | Mortality. |
| Rat | Chronic | Not Specified | Major target organs: GI tract, skin, kidney. |
| Minipig | Not Specified | Not Specified | Major target organ: GI tract; Epithelial atrophy in prostate, cornea, and respiratory tract. |
Table 2: Preclinical Toxicity of Neratinib
| Animal Model | Duration | Dose | Key Findings |
| Rat | 26 weeks | ≥ 10 mg/kg/day | Neratinib-related deaths.[3] |
| Dog | 39 weeks | Not Specified | Repeat-dose general toxicology study conducted.[3] |
| Rat | Not Specified | Not Specified | Investigated for neratinib-induced diarrhea.[4] |
Table 3: Preclinical Observations with Dacomitinib (PF-00299804)
| Animal Model | Study Type | Dose | Key Findings |
| Mice (xenograft) | Efficacy | Not Specified | Impaired tumor growth of EGFR-amplified glioblastoma.[5] |
| Mice (xenograft) | Efficacy | Not Specified | Delayed tumor growth in head and neck squamous cell carcinoma models.[6] |
| General Preclinical | Safety | Not Specified | Identified potential for epithelial atrophy in cornea and kidney toxicity.[2] |
Experimental Protocols
General Protocol for a Rodent Toxicology Study
-
Animal Model: Select a relevant rodent species and strain (e.g., Sprague-Dawley rats, BALB/c mice).
-
Acclimation: Allow animals to acclimate to the facility for at least one week before the study begins.
-
Group Allocation: Randomly assign animals to control (vehicle) and treatment groups (at least 3 dose levels of this compound).
-
Dosing: Administer this compound and vehicle via the intended clinical route (e.g., oral gavage) for the specified duration (e.g., 28 days).
-
Clinical Observations: Conduct daily observations for clinical signs of toxicity, including changes in behavior, appearance, and excretions. Record body weights at least twice weekly.
-
Interim Analyses: Collect blood samples at specified time points for hematology and clinical chemistry analysis.
-
Termination and Necropsy: At the end of the study, euthanize animals and perform a full gross necropsy.
-
Histopathology: Collect and preserve a comprehensive set of tissues in formalin for histopathological examination by a qualified veterinary pathologist.
Visualizations
Caption: this compound inhibits HER family receptors and downstream signaling.
Caption: Workflow for a typical in vivo toxicology study.
References
- 1. Efficacy and Safety of Afatinib for EGFR-mutant Non-small Cell Lung Cancer, Compared with Gefitinib or Erlotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I Dose-escalation Study of the Pan-HER Inhibitor, PF299804, in Patients with Advanced Malignant Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Preclinical and clinical evaluation through serial colonoscopic evaluation of neratinib‐induced diarrhea in HER2‐positive breast cancer—A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Pre-Clinical Characterization of Dacomitinib (PF-00299804), an Irreversible Pan-ErbB Inhibitor, Combined with Ionizing Radiation for Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
pan-HER-IN-2 inconsistent results in proliferation assays
Welcome to the technical support center for pan-HER-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing common issues encountered during in-vitro experiments, particularly focusing on inconsistent results in proliferation assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a pan-HER inhibitor, designed to target multiple members of the human epidermal growth factor receptor (HER) family. This family includes EGFR (HER1), HER2, HER3, and HER4.[1][2] These receptors are tyrosine kinases that, upon activation, trigger downstream signaling pathways such as the PI3K/AKT and MAPK pathways, which are critical for cell growth, survival, and differentiation.[1] By inhibiting the kinase activity of these receptors, this compound is expected to block these signaling cascades and thereby reduce tumor cell proliferation.[1][3] Some pan-HER inhibitors act by irreversibly binding to the kinase domain of the receptors.[1][2]
Q2: I am observing highly variable IC50 values for this compound in my proliferation assays. What could be the cause?
A2: Inconsistent IC50 values are a common issue and can stem from several factors:
-
Assay Type: The choice of proliferation assay can significantly impact results. Metabolic assays (e.g., MTT, XTT, AlamarBlue) measure metabolic activity, which may not always directly correlate with cell number.[4][5] Some compounds can alter cellular metabolism without inducing cell death, leading to misleading results.[5][6]
-
Cell Line Dependency: The genetic background of your cell line is crucial. Sensitivity to pan-HER inhibitors is often correlated with the expression levels and amplification status of HER family members.[7][8]
-
Experimental Duration: IC50 values are highly dependent on the incubation time.[9] Shorter incubation times may not be sufficient to observe the full effect of the inhibitor.
-
Cell Seeding Density: The initial number of cells plated can influence the outcome of the assay. It is important to optimize and maintain consistency in cell seeding density.
Q3: Can the choice of proliferation assay lead to conflicting results with this compound?
A3: Absolutely. Assays that measure metabolic activity (like MTT or XTT) can sometimes produce results that are inconsistent with assays that measure cell number more directly (like crystal violet staining, DNA content assays, or cell counting).[4][6][10] For instance, a kinase inhibitor might induce cell cycle arrest where cells remain viable and metabolically active but stop dividing. In such a scenario, a metabolic assay might show high "viability," while a cell counting assay would correctly show a cessation of proliferation.[5] It is often recommended to use an orthogonal method to confirm results from a primary proliferation assay.
Q4: Why are some cell lines resistant to this compound?
A4: Resistance to pan-HER inhibitors can be multifactorial. Some cell lines may have intrinsic resistance due to a lack of dependence on HER signaling for their proliferation. Other mechanisms can include the activation of bypass signaling pathways that circumvent the HER blockade.[1] For example, some cancer cells with lower expression of tumor suppressor genes that inhibit other receptor tyrosine kinases might be less sensitive to pan-HER inhibitors.[7]
Troubleshooting Guide: Inconsistent Proliferation Assay Results
This guide provides a step-by-step approach to diagnosing and resolving inconsistencies in proliferation assays with this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the plate- Pipetting errors | - Ensure a homogenous single-cell suspension before plating.- Avoid using the outer wells of the plate, or fill them with sterile PBS/media.- Use calibrated pipettes and consistent technique. |
| IC50 values differ from previous experiments | - Variation in cell passage number- Changes in media or serum batches- Inconsistent incubation times | - Use cells within a defined passage number range.- Test new batches of media and serum before use in critical experiments.- Strictly adhere to the established incubation period. |
| Discrepancy between metabolic and cell counting assays | - The inhibitor may be cytostatic, not cytotoxic.- The compound may be affecting mitochondrial function. | - Use a direct cell counting method (e.g., crystal violet staining) or a DNA-based assay to confirm proliferation inhibition.- Consider a cytotoxicity assay that measures cell membrane integrity (e.g., LDH release). |
| No dose-response observed | - Incorrect concentration range- Compound instability- Cell line is resistant | - Test a broader range of concentrations, typically on a logarithmic scale.- Prepare fresh dilutions of the compound for each experiment.- Verify the expression of HER family members in your cell line. |
Quantitative Data Summary
The following table summarizes reported IC50 values for various pan-HER inhibitors across different cancer cell lines. This data can serve as a reference for expected potency in sensitive cell lines.
| Inhibitor | Cell Line | Cancer Type | Reported IC50 (nM) |
| Afatinib | BxPC-3 | Pancreatic | 1,260 |
| AsPc-1 | Pancreatic | 5,800 | |
| Capan-1 | Pancreatic | >10,000 | |
| Neratinib | BT474 | Breast | 0.036 ± 0.0151 µM |
| SKBR3 | Breast | 0.080 ± 0.0173 µM | |
| Lapatinib | EFM192A | Breast | 0.193 ± 0.0665 µM |
| HCC1954 | Breast | 0.4166 ± 0.18 µM |
Note: The IC50 values can vary based on the specific assay conditions and duration.[11][12]
Experimental Protocols
Standard Proliferation Assay using Crystal Violet
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Cell Fixation: Gently wash the cells with PBS and then fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Staining: Wash the fixed cells with water and stain with 0.5% crystal violet solution for 20 minutes.
-
Destaining and Quantification: Thoroughly wash the plate with water to remove excess stain and allow it to air dry. Solubilize the stain by adding a solubilization buffer (e.g., 10% acetic acid or methanol) and incubate for 15 minutes on a shaker.
-
Readout: Measure the absorbance at 570 nm using a plate reader.
Visualizations
Caption: Simplified HER signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for inconsistent proliferation assay results.
References
- 1. The Potential of panHER Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pan-HER inhibitors - BJMO [bjmo.be]
- 3. Facebook [cancer.gov]
- 4. Discrepancies between metabolic activity and DNA content as tool to assess cell proliferation in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor activity of pan‐HER inhibitors in HER2‐positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Confirming Pan-HER-IN-2 Target Engagement
Welcome, researchers! This guide provides detailed protocols and troubleshooting advice to help you confidently confirm that your pan-HER inhibitor is engaging its intended targets within a cellular context.
For the purposes of this guide, "Pan-HER-IN-2" is used as a representative pan-HER tyrosine kinase inhibitor (TKI). These inhibitors are designed to block signaling from multiple members of the Human Epidermal Growth Factor Receptor (HER/ErbB) family, which includes EGFR (HER1), HER2, HER3, and HER4.[1][2] Confirming that a compound physically interacts with its target (direct engagement) and elicits the expected biological consequence (indirect engagement) is a critical step in drug discovery.[3]
Frequently Asked Questions (FAQs)
Q1: What is target engagement and why is it critical to measure?
A: Target engagement is the measurable, physical interaction of a drug with its biological target in a cell. Confirming target engagement is crucial because it links the biochemical activity of a compound to its cellular effect. It helps verify that the drug reaches its target in the complex cellular environment and acts on it as intended, which is fundamental for interpreting phenotypic data and validating the mechanism of action.[3]
Q2: What are the primary targets of a pan-HER inhibitor like this compound?
A: A pan-HER inhibitor is designed to inhibit the tyrosine kinase activity of multiple HER family members. The primary targets are EGFR (HER1), HER2, and often HER4.[2][4] While HER3 has deficient kinase activity, it is a critical signaling partner, especially with HER2.[1][5] By inhibiting the active kinases in the dimers, a pan-HER inhibitor effectively shuts down signaling from HER3-containing heterodimers as well.[5]
Q3: What are the main approaches to confirm target engagement in cells?
A: There are two main categories of methods:
-
Indirect (Functional) Methods: These methods measure the downstream consequences of the inhibitor binding to its target. For a kinase inhibitor, the most common approach is to measure the phosphorylation status of the target itself (autophosphorylation) and key downstream signaling proteins like AKT and ERK.[6] A reduction in phosphorylation indicates the inhibitor is working.
-
Direct (Biophysical) Methods: These methods provide direct evidence of the physical interaction between the inhibitor and the target protein. A widely used technique is the Cellular Thermal Shift Assay (CETSA) , which measures the increased thermal stability of a protein when a drug is bound to it.[7][8][9]
Q4: Which method should I choose?
A: For a comprehensive confirmation, it is best to use both an indirect and a direct method.
-
Start with a Western blot to check for inhibition of HER family phosphorylation. It is a relatively straightforward and common technique that provides functional evidence of target engagement.
-
Follow up with CETSA to confirm direct binding. This is crucial to ensure the observed functional effects are not due to off-target activities of the compound.[7]
Q5: How can I be sure my results are specific to HER family inhibition?
A: Specificity can be assessed by:
-
Dose-Response: True on-target effects should show a clear dose-dependent relationship.
-
Control Cell Lines: Use cell lines that do not express the target (or have very low expression) as negative controls. The inhibitor should have a significantly reduced effect in these cells.
-
Rescue Experiments: If possible, overexpressing a drug-resistant mutant of the target kinase should "rescue" the cells from the effects of the inhibitor.
HER Signaling Pathway Overview
This compound inhibits the tyrosine kinase activity of HER family receptors, preventing the phosphorylation events that initiate downstream signaling cascades critical for cell proliferation and survival, such as the PI3K/AKT and RAS/MAPK pathways.
Figure 1. Simplified HER family signaling pathway indicating the point of inhibition by this compound.
Experimental Guides & Protocols
Guide 1: Indirect Engagement - Western Blot for Phospho-HER Signaling
This assay assesses target engagement by measuring the decrease in phosphorylation of HER receptors and downstream effectors (AKT, ERK) following treatment with this compound.
Figure 2. Western blot workflow for assessing inhibition of HER pathway phosphorylation.
-
Cell Culture and Treatment:
-
Plate a HER-dependent cancer cell line (e.g., SK-BR-3, BT-474 for HER2; A431 for EGFR) in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free media for 12-24 hours if assessing ligand-stimulated phosphorylation.
-
Treat cells with a serial dilution of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1-4 hours. Include a vehicle control (e.g., DMSO).
-
If applicable, stimulate with a relevant ligand (e.g., EGF for A431 cells) for the last 15-30 minutes of inhibitor treatment.
-
-
Cell Lysis:
-
Place plates on ice and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.[10]
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Western Blotting:
-
Load samples onto an 8% SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane. Confirm transfer with Ponceau S staining.
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST for phospho-antibodies, or 5% non-fat dry milk for total protein antibodies.[12]
-
Incubate the membrane overnight at 4°C with the primary antibody (e.g., anti-p-HER2, anti-p-AKT, anti-p-ERK) diluted in the appropriate blocking buffer.
-
Wash the membrane 3x for 5-10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again 3x for 10 minutes each with TBST.
-
Apply an ECL substrate and image the blot using a chemiluminescence detector.
-
Stripping and Reprobing: The same membrane can be stripped and reprobed for total protein (e.g., Total HER2, Total AKT) and a loading control (e.g., β-actin, GAPDH) to confirm equal protein loading.
-
| Target | This compound [nM] | Normalized Band Intensity | IC50 [nM] |
| p-HER2 (Tyr1248) | 0 | 1.00 | \multirow{5}{}{12.5 } |
| 1 | 0.85 | ||
| 10 | 0.52 | ||
| 100 | 0.11 | ||
| 1000 | 0.02 | ||
| p-AKT (Ser473) | 0 | 1.00 | \multirow{5}{}{18.2 } |
| 1 | 0.91 | ||
| 10 | 0.60 | ||
| 100 | 0.19 | ||
| 1000 | 0.05 |
Guide 2: Direct Engagement - Cellular Thermal Shift Assay (CETSA)
CETSA provides direct evidence of target engagement by measuring the thermal stabilization of a target protein upon inhibitor binding.[13] Ligand-bound proteins are more resistant to heat-induced denaturation and aggregation.[9]
Figure 3. Cellular Thermal Shift Assay (CETSA) workflow coupled with Western blot detection.
-
Cell Preparation and Treatment:
-
Culture cells (e.g., SK-BR-3) to high density.
-
Harvest cells, wash with PBS, and resuspend in PBS to a concentration of ~10-20 x 10⁶ cells/mL.
-
Treat one aliquot of cells with a high, saturating concentration of this compound (e.g., 10-20 µM) and another with vehicle (DMSO) for 1 hour at 37°C.[14]
-
-
Heat Treatment:
-
Aliquot 50-100 µL of the cell suspension from each treatment group into separate PCR tubes for each temperature point.
-
Heat the tubes at a range of temperatures (e.g., 37, 46, 49, 52, 55, 58, 61, 64°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[8]
-
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to 3 rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Pellet the aggregated, heat-denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[7]
-
-
Sample Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Analyze the amount of soluble target protein (e.g., HER2) remaining at each temperature using the Western blot protocol described in Guide 1.
-
Quantify the band intensity for each temperature point and normalize to the 37°C sample for each treatment group.
-
-
Data Analysis:
-
Plot the normalized soluble protein fraction against temperature for both vehicle- and drug-treated samples. A rightward shift in the melting curve for the drug-treated sample indicates thermal stabilization and confirms direct target engagement.
-
| Temperature (°C) | % Soluble HER2 (Vehicle) | % Soluble HER2 (this compound) |
| 37 | 100 | 100 |
| 46 | 98 | 100 |
| 49 | 91 | 99 |
| 52 | 55 | 94 |
| 55 | 21 | 78 |
| 58 | 5 | 45 |
| 61 | 2 | 15 |
Note: The shift in the melting temperature (Tagg) demonstrates target stabilization.
Troubleshooting Guide
References
- 1. The Potential of panHER Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pan-HER inhibitors - BJMO [bjmo.be]
- 3. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Pathways and Mechanisms of HER2 in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Pan-HER-IN-2 versus Afatinib in Lung Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two pan-HER inhibitors, pan-HER-IN-2 and afatinib, focusing on their performance in lung cancer cells. The information is compiled from publicly available experimental data to assist researchers in making informed decisions for their studies.
Introduction
The human epidermal growth factor receptor (HER) family of receptor tyrosine kinases, comprising EGFR (HER1), HER2, HER3, and HER4, plays a crucial role in cell proliferation, survival, and differentiation. Dysregulation of HER signaling is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC). Pan-HER inhibitors, which target multiple members of the HER family, have emerged as a promising therapeutic strategy to overcome resistance mechanisms associated with single-target EGFR inhibitors.
This guide focuses on a comparative analysis of afatinib, an FDA-approved second-generation irreversible pan-HER inhibitor, and this compound, a novel reversible pan-HER inhibitor.
Mechanism of Action
Both afatinib and this compound are potent inhibitors of the HER family of receptor tyrosine kinases. However, they differ in their mode of binding and reversibility.
Afatinib is an irreversible inhibitor that covalently binds to the kinase domains of EGFR, HER2, and HER4. This irreversible binding leads to a sustained inhibition of receptor signaling.
This compound is a reversible inhibitor, meaning it does not form a permanent covalent bond with the target receptors. Its inhibitory effect is maintained through non-covalent interactions.
Data Presentation
Biochemical Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and afatinib against key HER family kinases. This data provides a direct comparison of their biochemical potency.
| Target Kinase | This compound (IC50, nM) | Afatinib (IC50, nM) |
| EGFR | 0.72 | 0.5 |
| HER2 | 75.1 | 14 |
| HER4 | 2.0 | 1 |
| EGFRT790M/L858R | 8.2 | 10 |
Note: The IC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
Anti-proliferative Activity in Lung Cancer Cell Lines
The following table summarizes the growth inhibitory (GI50) concentrations of afatinib in various lung cancer cell lines. Data for this compound in the same cell lines from a direct comparative study is not currently available in the public domain.
| Cell Line | EGFR Status | Afatinib (GI50, µM) |
| A549 | Wild-type | > 2 |
| H1975 | L858R/T790M | 0.713 |
| PC-9 | del E746-A750 | 0.001 |
| Calu-3 | HER2 amplified | 0.471 |
| H2170 | HER2 amplified | Sensitive |
| H1781 | HER2 mutant | Sensitive |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound and afatinib on the viability of lung cancer cells.
Materials:
-
Lung cancer cell lines (e.g., A549, H1975, PC-9)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and Afatinib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or afatinib for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Western Blot Analysis of HER Signaling Pathway
This protocol outlines the procedure for analyzing the phosphorylation status of key proteins in the HER signaling pathway following treatment with this compound or afatinib.
Materials:
-
Lung cancer cell lines
-
This compound and Afatinib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
SDS-PAGE equipment and reagents
-
Western blotting apparatus
Procedure:
-
Treat cells with this compound or afatinib for the desired time.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
Apoptosis Assay (Annexin V-FITC Staining)
This protocol describes how to quantify apoptosis in lung cancer cells treated with this compound or afatinib using flow cytometry.
Materials:
-
Lung cancer cell lines
-
This compound and Afatinib
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound or afatinib for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Visualizations
HER Signaling Pathway
Caption: Simplified HER signaling pathway and points of inhibition.
Experimental Workflow for Inhibitor Comparison
Caption: General workflow for comparing inhibitor efficacy.
Conclusion
Both this compound and afatinib are potent inhibitors of the HER family of kinases. Afatinib, as an irreversible inhibitor, has established clinical efficacy in NSCLC. This compound presents a novel reversible inhibitor with a distinct biochemical profile. The provided data and protocols offer a foundation for researchers to conduct further comparative studies to fully elucidate the relative advantages of each inhibitor in specific lung cancer contexts. Direct head-to-head studies in a panel of lung cancer cell lines are warranted to provide a more definitive comparison of their cellular activities.
A Comparative Guide to Pan-HER Inhibitors in HER2-Amplified Gastric Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pan-HER inhibitors, using pan-HER-IN-2 as a representative agent, against other therapeutic alternatives for HER2-amplified gastric cancer. The information presented is based on preclinical data and is intended to inform research and development efforts in this field.
Introduction
Human Epidermal Growth Factor Receptor 2 (HER2) amplification is a key driver in a subset of gastric cancers, making it a critical therapeutic target. While trastuzumab-based therapies have been the standard of care, the emergence of pan-HER inhibitors offers a promising alternative by targeting multiple members of the HER family (EGFR/HER1, HER2, HER3, and HER4). This guide evaluates the efficacy and mechanism of action of pan-HER inhibitors, exemplified by compounds like afatinib and neratinib, in preclinical models of HER2-amplified gastric cancer, and compares their performance with established and emerging therapies such as trastuzumab, lapatinib, and trastuzumab deruxtecan.
Mechanism of Action: Pan-HER Inhibitors vs. Alternatives
Pan-HER inhibitors, such as afatinib and neratinib, are tyrosine kinase inhibitors (TKIs) that irreversibly bind to the kinase domain of EGFR, HER2, and HER4.[1] This covalent binding blocks downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation and survival.[2]
In contrast, other HER2-targeted therapies have distinct mechanisms:
-
Trastuzumab: A monoclonal antibody that binds to the extracellular domain of HER2, inhibiting its dimerization and signaling, and mediating antibody-dependent cell-mediated cytotoxicity.
-
Lapatinib: A reversible dual TKI that targets both EGFR and HER2.
-
Trastuzumab Deruxtecan (T-DXd): An antibody-drug conjugate (ADC) that consists of the anti-HER2 antibody trastuzumab linked to a potent topoisomerase I inhibitor payload.[3][4] Upon binding to HER2, T-DXd is internalized, and the payload is released, causing DNA damage and cell death.[3][4]
Caption: Simplified HER2 signaling cascade.
Caption: Mechanisms of different HER2 inhibitors.
Comparative Efficacy in HER2-Amplified Gastric Cancer Cell Lines
The in vitro efficacy of pan-HER inhibitors has been evaluated in various HER2-amplified gastric cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Cell Line | This compound (Afatinib) IC50 (nM) | This compound (Neratinib) IC50 (nM) | Lapatinib IC50 (nM) | Trastuzumab Sensitivity |
| NCI-N87 | 1.1 - 39.8 | <0.15 - 1.3 | ~1000 | Sensitive |
| SNU-216 | 0.7 - 8.3 | <0.15 - 0.5 | - | Sensitive |
| OE19 | - | - | ~100 | - |
| KATO III | >1000 | >1000 | Resistant | Resistant |
| MKN7 | 39.5 | 63.8 | >8000 | Moderately Sensitive |
In Vivo Efficacy in HER2-Amplified Gastric Cancer Xenograft Models
Preclinical studies using mouse xenograft models provide valuable insights into the in vivo anti-tumor activity of these inhibitors.
| Xenograft Model | Treatment | Dosage | Outcome |
| NCI-N87 | This compound (Afatinib) | 25 mg/kg, daily | Significant tumor growth inhibition. |
| NCI-N87 | This compound (Neratinib) | 20 mg/kg, daily | Significant tumor growth inhibition. |
| NCI-N87 | Trastuzumab | 10 mg/kg, twice weekly | Moderate tumor growth inhibition. |
| Resistant Xenograft | This compound | 60 mg/kg, 3x/week | Significantly reduced tumor volume compared to trastuzumab.[5] |
Data sourced from: [5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
Cell Viability Assay (MTS Assay)
Caption: Workflow for assessing cell viability.
Protocol:
-
Cell Seeding: Seed HER2-amplified gastric cancer cells (e.g., NCI-N87, SNU-216) into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of appropriate growth medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of this compound and comparator drugs in growth medium. Add 100 µL of the drug solutions to the respective wells.
-
Incubation: Incubate the plates for 72 hours.
-
MTS Reagent: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.[6]
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration.
Western Blot Analysis
Protocol:
-
Cell Lysis: Treat cells with the inhibitors for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-HER2, HER2, p-Akt, Akt, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
Protocol:
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ HER2-amplified gastric cancer cells (e.g., NCI-N87) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[7]
-
Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment Initiation: When tumors reach a volume of approximately 150-200 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound, comparator drugs, or vehicle control orally or via intraperitoneal injection at the specified doses and schedule.
-
Tumor Monitoring: Measure tumor volume and body weight twice weekly.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period.
-
Data Analysis: Compare the tumor growth inhibition between the treatment and control groups.
Conclusion
The preclinical data strongly suggest that pan-HER inhibitors like afatinib and neratinib are potent inhibitors of HER2-amplified gastric cancer cell growth, both in vitro and in vivo. Their mechanism of irreversibly blocking multiple HER family members may offer advantages over reversible or single-target inhibitors, particularly in overcoming potential resistance mechanisms. The comparative data presented in this guide highlights the potential of this compound as a promising therapeutic strategy for this patient population, warranting further investigation and clinical development. The provided experimental protocols offer a foundation for researchers to validate and expand upon these findings.
References
- 1. New protein kinase inhibitors in breast cancer: afatinib and neratinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the PI3K and MAPK pathways to improve response to HER2-targeted therapies in HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. MTS assay [bio-protocol.org]
- 7. Establishment of a Patient-derived Xenograft for Development of Personalized HER2-targeting Therapy in Gastric Cancer | Anticancer Research [ar.iiarjournals.org]
A Comparative Guide: pan-HER-IN-2 Versus Dacomitinib for Head and Neck Cancer Research
In the landscape of targeted therapies for head and neck cancer, inhibitors of the human epidermal growth factor receptor (HER) family play a crucial role. This guide provides a detailed, data-driven comparison of two pan-HER inhibitors: pan-HER-IN-2, a novel reversible inhibitor, and dacomitinib, an established irreversible inhibitor that has undergone clinical investigation. This comparison is intended for researchers, scientists, and drug development professionals to inform preclinical research and development decisions.
At a Glance: Key Differences
| Feature | This compound | Dacomitinib |
| Inhibitor Class | Reversible pan-HER inhibitor | Irreversible pan-HER inhibitor[1][2] |
| Primary Targets | EGFR, HER2, HER4[3] | EGFR (HER1), HER2, HER4[1][4] |
| Binding Mechanism | Reversible binding | Covalent, irreversible binding[1] |
| Development Stage | Preclinical | Preclinical and Clinical (Phase II in HNSCC)[5][6] |
| HNSCC Specific Data | Not yet reported in peer-reviewed literature | Preclinical and clinical data available[1][2][4][5][6] |
Mechanism of Action and Signaling Pathway
Both this compound and dacomitinib target multiple members of the HER family of receptor tyrosine kinases. These receptors, when activated, trigger downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are pivotal in cell proliferation, survival, and differentiation. In many head and neck squamous cell carcinomas (HNSCC), aberrant HER signaling is a key driver of tumorigenesis.
Dacomitinib acts as an irreversible inhibitor, forming a covalent bond with the kinase domain of EGFR, HER2, and HER4. This leads to a sustained blockade of signaling. In contrast, this compound is a reversible inhibitor, which binds non-covalently to the ATP-binding pocket of the receptors.
Preclinical Performance Data
In Vitro Kinase Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
| Target Kinase | This compound (IC50, nM)[3] | Dacomitinib (IC50, nM) |
| EGFR (HER1) | 0.72 | 6 |
| HER2 | 75.1 | 45.7 |
| HER4 | 2.0 | 73.7 |
| EGFRT790M/L858R | 8.2 | N/A |
Note: Dacomitinib IC50 values are from preclinical studies in various cancer models and may not be specific to head and neck cancer cell lines.
In Vitro Cellular Activity in Head and Neck Cancer Cell Lines
Dacomitinib has demonstrated potent anti-proliferative effects in a panel of HNSCC cell lines. In one study, treatment with 1 µM of dacomitinib inhibited growth by at least 50% in 17 out of 27 HNSCC cell lines[4]. In contrast, erlotinib and cetuximab showed similar growth inhibition in only 7 out of 27 cell lines[4].
Preclinical data for this compound in HNSCC cell lines is not yet available in the public domain. The available research describes its activity in other cancer cell lines, where it has been shown to induce apoptosis.
In Vivo Antitumor Activity
In a FaDu xenograft model of human head and neck cancer, dacomitinib treatment delayed tumor growth.[1] This effect was further enhanced when combined with ionizing radiation.[1]
In vivo data for this compound has been reported, showing antitumor activities, but specific studies in head and neck cancer models have not been published.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the evaluation of dacomitinib and the general approach for this compound.
Dacomitinib: In Vitro Cell Viability Assay
-
Cell Lines: FaDu, UT-SCC-8, UT-SCC-42a (human HNSCC cell lines) and a normal oral epithelial (NOE) cell line.[2]
-
Method: Cells were seeded in 96-well plates and treated with increasing doses of dacomitinib (10–500 nM) for a specified duration.[2] Cell viability was assessed using a standard colorimetric assay (e.g., MTT or WST-1) to measure the metabolic activity of the cells, which correlates with the number of viable cells.
-
Data Analysis: The half-maximal inhibitory concentration for growth (IC50g) was calculated from dose-response curves.
Dacomitinib: In Vivo Tumor Growth Delay Assay
-
Animal Model: Athymic nude mice bearing FaDu xenografts.[1]
-
Treatment: Once tumors reached a specified size, mice were randomized into treatment groups: vehicle control, dacomitinib alone, ionizing radiation (IR) alone, or dacomitinib in combination with IR. Dacomitinib was administered orally.[1]
-
Endpoint: Tumor volumes were measured regularly to assess tumor growth delay. Immunohistochemical analyses for markers of proliferation (Ki-67) and EGFR activation (phospho-EGFR) were performed on excised tumors.[1]
This compound: General Kinase Inhibition Assay Protocol
-
Method: The inhibitory activity of this compound against EGFR, HER2, and HER4 kinases was likely determined using a biochemical assay, such as a luminescence-based kinase assay or a radiolabel-based assay.
-
Procedure: Recombinant kinase domains of the target proteins are incubated with a specific substrate and ATP (with or without a radioactive label) in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified to determine the extent of kinase inhibition.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Clinical Trial Data for Dacomitinib in Head and Neck Cancer
A phase II clinical trial of dacomitinib was conducted in patients with recurrent and/or metastatic squamous cell carcinoma of the head and neck (SCCHN) who had progressed on platinum-containing chemotherapy.[5][6]
-
Study Design: 48 patients were treated with oral dacomitinib once daily.[6]
-
Efficacy:
-
Biomarkers: The study suggested that response to dacomitinib was associated with the absence of defects in the PI3K signaling pathway and no signs of excessive inflammation.[5][6]
Currently, there is no publicly available clinical trial data for this compound.
Summary and Future Perspectives
Dacomitinib has shown promising antitumor activity in preclinical models of head and neck cancer and modest efficacy in a phase II clinical trial in a heavily pretreated patient population. Its irreversible binding mechanism offers the potential for sustained target inhibition.
This compound is an earlier-stage, reversible pan-HER inhibitor with potent in vitro activity against EGFR and HER4. While it shows promise as a research compound, its efficacy and safety profile in the context of head and neck cancer remain to be determined through further preclinical and potentially clinical studies.
The key distinction for researchers to consider is the reversible versus irreversible mechanism of action, which may have implications for efficacy, toxicity, and the development of resistance. Further head-to-head preclinical studies in HNSCC models would be necessary to directly compare the therapeutic potential of these two inhibitors.
References
- 1. Pre-Clinical Characterization of Dacomitinib (PF-00299804), an Irreversible Pan-ErbB Inhibitor, Combined with Ionizing Radiation for Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre-clinical characterization of Dacomitinib (PF-00299804), an irreversible pan-ErbB inhibitor, combined with ionizing radiation for head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine as an effective molecular skeleton to develop reversible/irreversible pan-HER inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dacomitinib, an Irreversible Pan-ErbB Inhibitor Significantly Abrogates Growth in Head and Neck Cancer Models That Exhibit Low Response to Cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. targetedonc.com [targetedonc.com]
Pan-HER Inhibitors and Chemotherapy: A Synergistic Approach to Cancer Treatment
A detailed guide for researchers on the enhanced anti-tumor efficacy of combining pan-HER inhibitors with traditional chemotherapy, supported by preclinical data and experimental protocols.
The combination of pan-HER inhibitors, which target multiple members of the human epidermal growth factor receptor (HER) family, with conventional chemotherapy represents a promising strategy in oncology. This approach is designed to overcome the resistance mechanisms often associated with therapies targeting a single receptor pathway and to enhance the cytotoxic effects of chemotherapy. This guide provides a comparative overview of the synergistic effects observed in preclinical studies, complete with quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Synergistic Efficacy in Preclinical Models
The synergistic effect of combining pan-HER inhibitors with chemotherapy has been demonstrated across various cancer cell lines. This synergy is typically quantified using the Combination Index (CI), where a CI value of less than 1 indicates a synergistic interaction. The following tables summarize the in vitro efficacy of several pan-HER inhibitors when used in combination with common chemotherapeutic agents.
Table 1: Synergistic Inhibition of Cell Viability
| Pan-HER Inhibitor | Chemotherapy Agent | Cancer Type | Cell Line | IC50 (Inhibitor Alone) | IC50 (Chemotherapy Alone) | Combination Index (CI) | Reference |
| Dacomitinib | Cisplatin | Ovarian Cancer | SKOV3-DDP (Cisplatin-Resistant) | Not Specified | 64.34 µM | Synergistic | [1][2] |
| Afatinib | Paclitaxel | Esophageal Squamous Cell Carcinoma | KYSE-150 (Low p-EGFR) | Not Specified | Not Specified | < 1 (Synergistic) | [3] |
| Afatinib | Dasatinib | Stomach Cancer | AGS | Not Specified | Not Specified | < 1 (Synergistic) | [4] |
| Pyrotinib | Adriamycin | Breast Cancer | SK-BR-3, AU565 | Not Specified | Not Specified | Synergistic | [5][6] |
Note: Specific IC50 values for the combined treatment and precise CI values were not always available in the cited abstracts. The term "Synergistic" is used when the source explicitly states a synergistic effect was observed.
Table 2: Enhancement of Apoptosis
| Pan-HER Inhibitor | Chemotherapy Agent | Cancer Type | Cell Line | Apoptosis (Inhibitor Alone) | Apoptosis (Chemotherapy Alone) | Apoptosis (Combination) | Reference |
| Dacomitinib | Cisplatin | Ovarian Cancer | SKOV3-DDP | Increased | Increased | Significantly Increased | [1][2] |
| Dacomitinib | Paclitaxel | Ovarian Cancer | SKOV3-TR | Increased | Increased | Significantly Increased (54.98% sub-G1) | [7][8] |
| Pyrotinib | Adriamycin | Breast Cancer | SK-BR-3, AU565 | Increased | Increased | Significantly Increased | [5][6] |
Underlying Mechanisms of Synergy
The synergistic interaction between pan-HER inhibitors and chemotherapy stems from their complementary mechanisms of action. Pan-HER inhibitors block crucial cell survival and proliferation signaling pathways, while chemotherapy induces DNA damage and cell cycle arrest, ultimately leading to apoptosis.[1][9]
Caption: Mechanism of synergistic anti-tumor effect.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key assays used to evaluate the synergistic effects of drug combinations.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Culture medium
-
Pan-HER inhibitor and chemotherapy drug stocks
-
Thiazolyl Blue Tetrazolium Bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate overnight.
-
Drug Treatment: Treat cells with various concentrations of the pan-HER inhibitor alone, the chemotherapeutic agent alone, and in combination at a constant ratio. Include untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each treatment and calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn). A CI < 1 indicates synergy.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
Culture medium
-
Pan-HER inhibitor and chemotherapy drug stocks
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the drugs as described for the viability assay.
-
Cell Harvesting: After the treatment period (e.g., 48 hours), harvest the cells, including both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are positive for both stains.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Conclusion
The combination of pan-HER inhibitors with chemotherapy demonstrates significant synergistic anti-tumor effects in preclinical models. This is attributed to the dual action of inhibiting critical survival pathways and inducing cytotoxic cell death. The provided data and protocols offer a foundation for further research into optimizing these combination therapies for clinical application. Researchers are encouraged to adapt these methodologies to their specific cancer models and therapeutic agents to further explore the potential of this promising anti-cancer strategy.
References
- 1. Chemotherapeutic Approaches for Targeting Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemotherapy induced DNA damage response: convergence of drugs and pathways [scholarworks.indianapolis.iu.edu]
- 3. Frontiers | The Potential of panHER Inhibition in Cancer [frontiersin.org]
- 4. The Potential of panHER Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Chemotherapy induced DNA damage response: Convergence of drugs and pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pan-HER inhibitors - BJMO [bjmo.be]
- 9. researchgate.net [researchgate.net]
Unveiling the Target Landscape: A Comparative Analysis of Pan-HER-IN-2 Cross-Reactivity with other Receptor Tyrosine Kinases
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comparative analysis of the cross-reactivity profile of pan-HER-IN-2, a reversible and orally active pan-HER inhibitor, with other well-established pan-HER inhibitors. By examining their performance against a panel of Receptor Tyrosine Kinases (RTKs), this document aims to offer a clear perspective on their relative selectivity.
The human epidermal growth factor receptor (HER) family of receptor tyrosine kinases, comprising EGFR (HER1), HER2, HER3, and HER4, plays a crucial role in cell growth, proliferation, and differentiation.[1] Dysregulation of HER signaling is a key driver in the development and progression of various cancers. Pan-HER inhibitors, designed to target multiple members of the HER family simultaneously, represent a powerful therapeutic strategy to overcome resistance mechanisms associated with single-target agents.[2]
This guide focuses on this compound (also known as Compound C6), a potent inhibitor of EGFR, HER4, and the EGFR T790M/L858R mutant, with moderate activity against HER2.[1] To contextualize its selectivity, we compare its activity with other notable pan-HER inhibitors: Lapatinib, Neratinib, and Dacomitinib.
Comparative Kinase Selectivity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other pan-HER inhibitors against members of the HER family and a selection of other relevant RTKs. This data provides a quantitative comparison of their potency and selectivity.
| Kinase Target | This compound (IC50, nM) | Lapatinib (IC50, nM) | Neratinib (IC50, nM) | Dacomitinib (IC50, nM) |
| HER Family | ||||
| EGFR (HER1) | 0.72[1] | 10.8 | 92[3] | 6[4] |
| EGFR (T790M/L858R) | 8.2[1] | - | - | - |
| HER2 | 75.1[1] | 9.2[5] | 59[3] | 45.7[4] |
| HER4 | 2.0[1] | 367[6] | 19 | 73.7[4] |
| Other RTKs | ||||
| KDR (VEGFR2) | Data not available | >10,000 | Weakly inhibits | - |
| c-Src | Data not available | >10,000 | Weakly inhibits | - |
| c-Met | Data not available | No significant inhibition | No significant inhibition | - |
Note: IC50 values can vary between different assay conditions and laboratories. The data presented here is for comparative purposes. A comprehensive kinase panel screening would be necessary for a complete cross-reactivity profile.
Experimental Methodologies
The determination of inhibitor potency against various kinases is typically performed using in vitro kinase assays. A common and well-established method is the radiolabeled ATP filter-binding assay .[7][8]
Principle of the Radiolabeled ATP Kinase Assay
This assay measures the transfer of a radiolabeled phosphate group from adenosine triphosphate (ATP) to a specific substrate by the kinase.[7][9] The amount of radioactivity incorporated into the substrate is directly proportional to the kinase activity. The inhibitory effect of a compound is determined by measuring the reduction in kinase activity in its presence.
General Protocol Outline:
-
Reaction Setup: The kinase, a suitable substrate (e.g., a synthetic peptide or a protein), and the test inhibitor at various concentrations are incubated in a reaction buffer.
-
Initiation: The kinase reaction is initiated by the addition of a mixture of non-radiolabeled ATP and radiolabeled [γ-³²P]ATP or [γ-³³P]ATP.[9]
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Termination: The reaction is stopped, typically by the addition of a solution that denatures the kinase, such as phosphoric acid or by spotting the reaction mixture onto a filter membrane that binds the substrate.
-
Washing: The filter membranes are washed to remove unincorporated radiolabeled ATP.
-
Detection: The amount of radioactivity incorporated into the substrate on the filter is quantified using a scintillation counter or a phosphorimager.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is then determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
HER Signaling Pathway and Inhibition
The HER signaling pathway is a complex network that is initiated by ligand binding to EGFR, HER3, and HER4, leading to receptor dimerization (homo- or heterodimerization) and subsequent activation of the intracellular tyrosine kinase domain.[1] HER2 does not bind a known ligand but is the preferred dimerization partner for other HER family members. This activation triggers downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which regulate cell proliferation, survival, and migration. Pan-HER inhibitors block these signaling pathways by binding to the ATP-binding site of the kinase domain of the HER family receptors, thereby preventing their activation.
Caption: HER signaling pathway and the point of inhibition by pan-HER inhibitors.
Conclusion
This comparative guide provides an initial overview of the cross-reactivity of this compound in relation to other established pan-HER inhibitors. Based on the available data, this compound demonstrates high potency against EGFR and HER4, with moderate activity against HER2. Its selectivity profile against a broader range of RTKs requires further investigation through comprehensive kinase panel screening to fully elucidate its off-target effects. For researchers and drug development professionals, a thorough understanding of an inhibitor's selectivity is a critical step in the journey from a promising compound to a potential therapeutic agent. The methodologies and comparative data presented here serve as a foundational resource for such evaluations.
References
- 1. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Assay of protein kinases using radiolabeled ATP: a protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of pan-HER Inhibitor Selectivity Profiles: Featuring pan-HER-IN-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the selectivity profiles of pan-HER inhibitors, with a focus on contextualizing the hypothetical inhibitor, pan-HER-IN-2 , against established compounds such as afatinib, neratinib, and dacomitinib. The human epidermal growth factor receptor (HER) family of receptor tyrosine kinases, comprising EGFR (HER1), HER2, HER3, and HER4, plays a critical role in cell proliferation and survival.[1] Dysregulation of HER signaling is a key driver in many cancers, making pan-HER inhibitors, which target multiple members of this family, a significant class of anticancer agents.[1][2]
This document summarizes key quantitative data, details common experimental methodologies, and provides visual representations of the underlying biological pathways and experimental workflows to aid in the evaluation of novel and existing pan-HER inhibitors.
Biochemical Potency and Selectivity
The primary mechanism of pan-HER inhibitors is the inhibition of the tyrosine kinase activity of HER family members.[1][3] The biochemical potency is typically determined through in vitro kinase assays that measure the concentration of the inhibitor required to reduce the enzymatic activity of the purified kinase domain by 50% (IC50). A lower IC50 value indicates higher potency. The selectivity profile is established by comparing the IC50 values across the different HER family members and against other related kinases.
Below is a comparative summary of the biochemical IC50 values for established pan-HER inhibitors. A placeholder column is included for This compound to illustrate how a novel compound would be benchmarked.
| Inhibitor | EGFR (HER1) IC50 (nM) | HER2 IC50 (nM) | HER4 IC50 (nM) | Other Kinases |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Afatinib | 0.5[4] | 14[4] | 1[4] | Weakly active against other kinases |
| Neratinib | 92[4][5] | 59[4][5] | Not widely published | Weakly inhibits KDR and Src[5] |
| Dacomitinib | 6[4] | 45.7[4] | 73.7[4] | Highly selective for HER family[3][6] |
Cellular Potency
Cellular assays are crucial for determining the effect of an inhibitor in a more biologically relevant context. These assays measure the inhibitor's ability to suppress the growth of cancer cell lines that are dependent on HER signaling. The IC50 values in cellular proliferation assays reflect not only the direct inhibition of the target kinase but also factors such as cell permeability and off-target effects.
The following table compares the cellular IC50 values of pan-HER inhibitors in relevant cancer cell lines.
| Inhibitor | Cell Line | Primary HER Dependency | Cellular IC50 (nM) |
| This compound | Data not available | Data not available | Data not available |
| Afatinib | NCI-H1975 (EGFR L858R/T790M) | EGFR | 100-200 |
| SK-BR-3 (HER2 overexpressing) | HER2 | 10-50 | |
| Neratinib | 3T3/neu (HER2 transfected) | HER2 | 2-3[5] |
| A431 (EGFR dependent) | EGFR | 81[5] | |
| Dacomitinib | NCI-H1975 (EGFR L858R/T790M) | EGFR | 10-50 |
| Calu-3 (HER2 amplified) | HER2 | 10-50 |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of evaluation, the following diagrams have been generated using Graphviz.
Caption: HER Signaling Pathway and Point of Inhibition.
Caption: Workflow for Pan-HER Inhibitor Evaluation.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of inhibitor potency and selectivity. Below are generalized protocols for key assays.
Biochemical Kinase Inhibition Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay quantitatively measures the inhibition of HER kinase activity.
Materials:
-
Recombinant human EGFR, HER2, and HER4 kinase domains.
-
Poly-GT-biotin substrate.
-
ATP.
-
Europium-labeled anti-phosphotyrosine antibody.
-
Streptavidin-Allophycocyanin (SA-APC).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
384-well low-volume plates.
-
Plate reader capable of TR-FRET.
Procedure:
-
Prepare serial dilutions of This compound and control inhibitors (e.g., afatinib) in DMSO, followed by dilution in assay buffer.
-
Add 2.5 µL of the diluted inhibitor or DMSO vehicle to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the kinase and substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for each kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding 5 µL of a stop/detection solution containing EDTA, the europium-labeled antibody, and SA-APC.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 620 nm following excitation at 320 nm.
-
Calculate the ratio of the two emission signals and plot the percent inhibition as a function of inhibitor concentration to determine the IC50 value.
Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the effect of an inhibitor on the proliferation of cancer cell lines.
Materials:
-
HER-dependent human cancer cell lines (e.g., NCI-H1975, SK-BR-3).
-
Appropriate cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum.
-
96-well clear-bottom cell culture plates.
-
CellTiter-Glo® Reagent.
-
Luminometer.
Procedure:
-
Seed the cells into 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of This compound and control inhibitors in the cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the diluted inhibitors or vehicle control.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Equilibrate the plates and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal as a function of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Conclusion
The evaluation of a novel pan-HER inhibitor like This compound requires a systematic approach, comparing its biochemical and cellular activities against those of well-characterized inhibitors. The data tables, pathway diagrams, and experimental protocols provided in this guide offer a framework for this comparative analysis. A potent and selective pan-HER inhibitor would ideally demonstrate low nanomolar IC50 values against multiple HER family members in both biochemical and cellular assays, leading to the inhibition of downstream signaling pathways and subsequent suppression of tumor cell proliferation. The ultimate goal is to identify compounds with a therapeutic window that maximizes efficacy against HER-driven cancers while minimizing off-target toxicities.
References
- 1. Pan-HER inhibitors - BJMO [bjmo.be]
- 2. Pan-HER-An antibody mixture targeting EGFR, HER2 and HER3 abrogates preformed and ligand-induced EGFR homo- and heterodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Potential of panHER Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profile of neratinib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Clinical evaluation of dacomitinib for the treatment of metastatic non-small cell lung cancer (NSCLC): current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Anti-Tumor Activity of Pan-HER Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Note: This guide provides a comparative analysis of the in vivo anti-tumor activity of several well-characterized pan-HER inhibitors based on publicly available data. No specific information was found for a compound designated "pan-HER-IN-2," suggesting it may be an internal or novel compound not yet described in published literature. The data presented here can serve as a valuable reference for evaluating the in vivo efficacy of new pan-HER inhibitors.
The Human Epidermal Growth Factor Receptor (HER) family of receptor tyrosine kinases, comprising EGFR (HER1), HER2, HER3, and HER4, plays a critical role in cell proliferation, survival, and differentiation.[1] Dysregulation of HER signaling is a key driver in the development and progression of many cancers. Pan-HER inhibitors, which simultaneously target multiple members of the HER family, have emerged as a promising therapeutic strategy to overcome the resistance mechanisms associated with single-receptor targeted therapies.[1][2] This guide provides a comparative overview of the in vivo anti-tumor activity of prominent pan-HER inhibitors, supported by experimental data and protocols.
Comparative In Vivo Anti-Tumor Activity of Pan-HER Inhibitors
The following table summarizes the in vivo anti-tumor efficacy of selected small molecule and antibody-based pan-HER inhibitors in various cancer models.
| Inhibitor | Cancer Model | Cell Line/Xenograft | Dosing Schedule | Key In Vivo Anti-Tumor Effects |
| Afatinib | Non-Small Cell Lung Cancer | H2170 (HER2-amplified) and H1781 (HER2-mutant) xenografts | 20 mg/kg, oral, 6 days/week | Significant inhibition of tumor growth in both xenograft models. Downregulation of HER2 and EGFR phosphorylation and downstream AKT and MAPK signaling.[3] |
| Gastric Cancer | HER2-amplified Patient-Derived Xenograft (PDX) | Not Specified | Strong tumor suppression in HER2 highly amplified or overexpressed models.[4] | |
| Pancreatic Cancer | BxPC-3 xenograft | 15 mg/kg, daily | Potent antitumor activity observed.[5] | |
| Neratinib | Gastric Cancer | NCI-N87 (HER2-amplified) xenograft | Not Specified | Significant anti-tumor effects.[6] |
| Breast Cancer | BT474 (HER2-overexpressing) xenograft | Not Specified | Significant inhibition of tumor growth.[7] | |
| Lung Cancer | H2170 (HER2-amplified), Calu-3 (HER2-amplified), and H1781 (HER2-mutant) xenografts | 40 mg/kg, oral, 6 days/week | Significant inhibition of tumor growth in all models.[8] | |
| Dacomitinib | Non-Small Cell Lung Cancer | HCC827 xenograft | 10 mg/kg, daily, oral gavage | Induced tumor regression.[9] |
| Various Solid Tumors | Human tumor xenograft models | 0.5-60 mg | Demonstrated anti-tumor effects in models with EGFR-activating mutations and T790M resistance mutation.[2] | |
| Pan-HER Antibody Mixture | Pancreatic Cancer | BxPC-3 xenograft | Not Specified | Effectively inhibited tumor growth, and was more effective than targeting individual HER receptors.[10][11] |
| Gastric Cancer | Trastuzumab-resistant xenograft | 60 mg/kg, intraperitoneal, 3 times/week | Significantly reduced tumor volume compared to trastuzumab in both parental and resistant xenografts.[12] |
Experimental Protocols
General Protocol for In Vivo Anti-Tumor Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical workflow for assessing the in vivo anti-tumor activity of a pan-HER inhibitor using a subcutaneous xenograft model.
1. Cell Line Selection and Culture:
-
Select a human cancer cell line with known HER family expression and/or mutations relevant to the inhibitor's mechanism of action (e.g., HER2-amplified NCI-N87 gastric cancer cells).
-
Culture the cells in appropriate media and conditions to ensure logarithmic growth phase for implantation.
2. Animal Model:
-
Use immunodeficient mice (e.g., athymic nude or NOD-SCID mice), typically 4-6 weeks old.
-
Allow a period of acclimatization before the start of the experiment.
3. Tumor Implantation:
-
Harvest and resuspend the cancer cells in a suitable medium, often mixed with Matrigel, to a final concentration of approximately 2 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
4. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined average size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
5. Drug Formulation and Administration:
-
Formulate the pan-HER inhibitor and vehicle control for the appropriate route of administration (e.g., oral gavage, intraperitoneal injection).
-
Administer the treatment according to the specified dosing schedule (e.g., daily, twice weekly) for a defined period.
6. Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
7. Pharmacodynamic and Biomarker Analysis (Optional but Recommended):
-
Collect tumor samples at specified time points to assess target engagement and downstream signaling effects.
-
Perform analyses such as Western blotting or immunohistochemistry to measure the phosphorylation levels of HER family receptors, AKT, and ERK.
Visualizations
HER Family Signaling Pathway
Caption: Pan-HER inhibitors block signaling through all HER family members, inhibiting downstream pathways like PI3K/AKT and MAPK.
Experimental Workflow for In Vivo Anti-Tumor Activity Validation
Caption: A typical workflow for evaluating the in vivo anti-tumor efficacy of a pan-HER inhibitor in a xenograft model.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Phase I and pharmacokinetic study of dacomitinib (PF-00299804), an oral irreversible, small molecule inhibitor of human epidermal growth factor receptor-1, -2, and -4 tyrosine kinases, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor effect of afatinib, as a human epidermal growth factor receptor 2‐targeted therapy, in lung cancers harboring HER2 oncogene alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The HER family and cancer: emerging molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. oncotarget.com [oncotarget.com]
- 11. In vivo imaging of therapy response to a novel Pan-HER antibody mixture using FDG and FLT positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of pan-HER-IN-2 and Lapatinib: A Guide for Researchers
In the landscape of targeted cancer therapy, inhibitors of the Human Epidermal Growth Factor Receptor (HER) family have emerged as crucial agents, particularly in cancers characterized by the overexpression or mutation of these receptors. This guide provides a detailed comparative analysis of two such inhibitors: the established dual EGFR/HER2 inhibitor, lapatinib, and the novel pan-HER inhibitor, pan-HER-IN-2. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, in vitro efficacy, and the experimental protocols utilized for their characterization.
Introduction to this compound and Lapatinib
Lapatinib is a well-characterized, orally active small molecule inhibitor that reversibly targets the intracellular tyrosine kinase domains of both Epidermal Growth Factor Receptor (EGFR or HER1) and Human Epidermal Growth Factor Receptor 2 (HER2). Its established clinical use, particularly in HER2-positive breast cancer, makes it a critical benchmark for novel HER-family inhibitors.
This compound is a more recently described, orally active, and reversible pan-HER inhibitor. Unlike the dual-targeted approach of lapatinib, this compound exhibits inhibitory activity against multiple members of the HER family, including EGFR, HER2, and HER4. This broader targeting profile suggests a potential to overcome resistance mechanisms that may arise from signaling through other HER family members.
Mechanism of Action and Target Specificity
Both lapatinib and this compound are ATP-competitive inhibitors, binding to the intracellular kinase domain of the HER receptors and thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways. The primary distinction lies in their target specificity and binding characteristics.
-
Lapatinib: Functions as a reversible, dual inhibitor of EGFR and HER2.
-
This compound: Acts as a reversible, pan-HER inhibitor, with potent activity against EGFR, HER4, and to a lesser extent, HER2.
The differing inhibitory profiles of these two compounds are quantitatively summarized in the table below.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and lapatinib against various HER family kinases as determined by in vitro kinase assays.
| Kinase Target | This compound IC50 (nM) | Lapatinib IC50 (nM) |
| EGFR (HER1) | 0.72 | 3 |
| HER2 | 75.1 | 13 |
| HER4 | 2.0 | 347 |
| EGFR (T790M/L858R Mutant) | 8.2 | Not Widely Reported |
Data for this compound sourced from MedchemExpress. Data for Lapatinib sourced from Abcam.
This data highlights that this compound is significantly more potent against EGFR and HER4 compared to lapatinib. Conversely, lapatinib demonstrates stronger inhibition of HER2. The activity of this compound against the EGFR T790M/L858R mutant suggests a potential role in overcoming certain forms of acquired resistance to first-generation EGFR inhibitors.
Signaling Pathways and Experimental Workflows
The inhibition of HER family receptors by these compounds disrupts key signaling cascades involved in cell proliferation, survival, and differentiation. The diagrams below, generated using the DOT language, illustrate the targeted signaling pathway and a typical experimental workflow for comparing such inhibitors.
Caption: HER family signaling pathway and points of inhibition.
Safety Operating Guide
Navigating the Disposal of Pan-HER-IN-2: A Guide to Safe Laboratory Practices
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. While specific disposal procedures for "pan-HER-IN-2" are not publicly documented, this guide provides essential, step-by-step safety and logistical information based on established protocols for handling potent, small-molecule inhibitors used in research.
Researchers must always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed and definitive guidance. The following procedures are based on general best practices for laboratory chemical waste management.
Immediate Safety and Handling Protocols
Before disposal, it is crucial to handle this compound with appropriate care to minimize exposure and risk.
Personal Protective Equipment (PPE): Always wear standard laboratory PPE when handling this compound. This includes:
-
Safety goggles or a face shield to protect the eyes.
-
A lab coat to prevent skin contact.
-
Chemical-resistant gloves (nitrile or neoprene).
Work Area Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.[1]
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Step-by-Step Disposal Procedure for this compound
The proper disposal of this compound, as with most research chemicals, involves segregation, proper containment, and disposal through a licensed waste contractor.
1. Waste Segregation:
-
Do not mix this compound waste with general laboratory trash.
-
Segregate waste into designated, clearly labeled containers for hazardous chemical waste.
2. Containerization:
-
Solid Waste: Place contaminated consumables such as gloves, weighing paper, and pipette tips into a designated, sealable, and properly labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solution, dispose of it in a designated, leak-proof, and clearly labeled container for hazardous liquid waste. Ensure the container is compatible with the solvent used.
-
Sharps Waste: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.
3. Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date the waste was first added to the container.
-
Indicate the primary hazards (e.g., "Toxic," "Irritant") as per the compound's SDS.
4. Storage of Waste:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
-
Do not overfill waste containers.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect laboratory personnel.
For a small spill:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, dry material such as vermiculite, sand, or a chemical absorbent pad.[1][2]
-
Carefully collect the absorbed material and place it into a labeled hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution, and dispose of the cleaning materials as hazardous waste.
For a large spill:
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and institutional EHS.
-
Prevent the spill from entering drains or waterways.[1]
-
Allow only trained personnel with appropriate respiratory protection and chemical-resistant gear to manage the cleanup.
Quantitative Data Summary
As no specific Safety Data Sheet for "this compound" was identified, quantitative data regarding its physical and chemical properties are not available. The table below is a template that should be populated with information from the manufacturer-specific SDS.
| Property | Value |
| Appearance | To be determined from SDS |
| Physical State | To be determined from SDS |
| Solubility | To be determined from SDS |
| Boiling Point | To be determined from SDS |
| Melting Point | To be determined from SDS |
| Vapor Density | To be determined from SDS |
| Specific Gravity | To be determined from SDS |
Visualized Workflow for Chemical Waste Disposal
The following diagram illustrates the logical steps for the proper disposal of a laboratory chemical like this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Handling Protocols for pan-HER-IN-2
IMMEDIATE ACTION REQUIRED: As a potent, orally active pan-HER inhibitor, pan-HER-IN-2 should be handled with extreme caution in a laboratory setting. Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound (CAS No. 1639040-95-1), it is imperative to treat this compound as a hazardous substance. The following guidelines are based on best practices for handling potent, cytotoxic research compounds and information on the broader class of pan-HER inhibitors. These protocols are designed to provide immediate, essential safety and logistical information for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. Change the outer glove immediately upon contamination and both pairs every 30-60 minutes or as needed. |
| Body | Disposable Gown | A disposable, solid-front, back-closing gown made of a low-permeability fabric is required. Cuffs should be tucked under the inner glove. |
| Eyes | Safety Goggles | Use chemical splash goggles that provide a complete seal around the eyes. |
| Face | Face Shield | A full-face shield should be worn in conjunction with safety goggles, especially when there is a risk of splashes or aerosol generation. |
| Respiratory | N95 Respirator | A fit-tested N95 respirator is the minimum requirement. For procedures with a high risk of aerosolization, a powered air-purifying respirator (PAPR) is recommended. |
Experimental Workflow for Safe Handling
To ensure a safe operational process, a stringent workflow must be followed. The diagram below outlines the critical steps for handling this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Detailed Experimental Protocols
Adherence to detailed protocols is critical for minimizing risk. The following step-by-step guidance provides procedural instructions for key operational stages.
Designated Handling Area and Engineering Controls
-
Designated Area: All handling of this compound, including weighing, reconstitution, and addition to experimental systems, must be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet. This area should be clearly marked with a "Hazardous Compound in Use" sign.
-
Ventilation: A certified chemical fume hood with a face velocity of at least 100 feet per minute is mandatory for handling the powdered form of the compound. For cell culture experiments, a Class II biological safety cabinet should be used.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested. A spill kit specifically for cytotoxic drugs should be available in the immediate vicinity.
Compound Handling and Solubilization
-
Weighing: The powdered compound should be weighed in a ventilated balance enclosure or a chemical fume hood to prevent inhalation of airborne particles. Use disposable weigh boats.
-
Solubilization: When preparing stock solutions, add the solvent slowly to the vial containing the compound to avoid splashing. The supplier, MedchemExpress, indicates that stock solutions can be stored at -80°C for 6 months or -20°C for 1 month.[1] It is recommended to prepare single-use aliquots to minimize freeze-thaw cycles.[1]
Decontamination and Disposal Plan
-
Decontamination: All surfaces and equipment that come into contact with this compound must be decontaminated. A two-step process is recommended: first, clean the surface with a suitable detergent, and then decontaminate with a 10% bleach solution, followed by a rinse with 70% ethanol to remove the bleach residue.
-
Waste Disposal: All waste generated from handling this compound is considered hazardous. This includes gloves, gowns, weigh boats, pipette tips, and any contaminated labware.
-
Solid Waste: Collect all contaminated solid waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all contaminated liquid waste in a separate, sealed, and clearly labeled hazardous waste container. Do not pour any waste down the drain.
-
Sharps: All contaminated needles and other sharps must be disposed of in a designated sharps container for hazardous waste.
-
-
Spill Management: In the event of a spill, evacuate the area and alert others. Don the appropriate PPE, including respiratory protection. Use a cytotoxic drug spill kit to absorb the spill. Clean the area from the outer edge of the spill towards the center. Decontaminate the area as described above.
Pan-HER Signaling Pathway Overview
This compound is an inhibitor of the human epidermal growth factor receptor (HER) family, which includes EGFR (HER1), HER2, HER3, and HER4. These receptors are key drivers of cell proliferation, differentiation, and survival. The diagram below illustrates the general signaling pathway that is targeted by pan-HER inhibitors.
Caption: Pan-HER Signaling Pathway Inhibition.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
